TNO211
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H88N16O14S |
|---|---|
Molecular Weight |
1325.5 g/mol |
IUPAC Name |
5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C63H88N16O14S/c1-38(2)36-50(62(89)74-49(61(88)71-39(3)58(85)73-47(57(66)84)14-6-7-31-64)28-30-54(81)68-34-33-67-46-15-8-13-45-44(46)12-9-17-52(45)94(91,92)93)72-55(82)37-70-60(87)48(27-29-53(65)80)75-63(90)51-16-11-35-79(51)56(83)18-10-32-69-59(86)40-19-21-41(22-20-40)76-77-42-23-25-43(26-24-42)78(4)5/h8-9,12-13,15,17,19-26,38-39,47-51,67H,6-7,10-11,14,16,18,27-37,64H2,1-5H3,(H2,65,80)(H2,66,84)(H,68,81)(H,69,86)(H,70,87)(H,71,88)(H,72,82)(H,73,85)(H,74,89)(H,75,90)(H,91,92,93)/t39-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
SRCLUDHDMWVELQ-HPRKGXSHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
TNO155 in KRAS-Mutant Cancers: A Technical Guide to Its Mechanism of Action
Executive Summary: TNO155 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. In KRAS-mutant cancers, TNO155 demonstrates significant antitumor activity, primarily by suppressing the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its mechanism is particularly effective in combination with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation. TNO155 works by blocking the crucial SHP2-mediated signal transduction from receptor tyrosine kinases (RTKs) to RAS. This action prevents the feedback reactivation of the MAPK pathway, a common resistance mechanism to targeted therapies, leading to a more sustained and potent inhibition of tumor growth. Preclinical and clinical data support the synergistic effect of TNO155 with KRAS G12C inhibitors, offering a promising therapeutic strategy for this challenging patient population.
Introduction: The Challenge of KRAS-Mutant Cancers
KRAS is the most frequently mutated oncogene in human cancers, driving tumor growth and proliferation in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC)[1][2][3]. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket[4]. The development of allele-specific inhibitors targeting the KRAS G12C mutation marked a significant breakthrough[2]. However, the clinical efficacy of these monotherapies is often limited by intrinsic and acquired resistance, frequently driven by feedback reactivation of the RAS-MAPK pathway[2][5][6].
This has led to the exploration of combination therapies. SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role as a central node in signal transduction downstream of multiple RTKs[2][4][7]. By activating RAS, SHP2 is essential for the full activation of the MAPK cascade, making it a compelling target to overcome resistance to KRAS inhibitors[3][4].
TNO155: Core Mechanism of Action
TNO155 is an orally active, allosteric inhibitor that stabilizes SHP2 in an inactive conformation[8]. Its mechanism of action is centered on the disruption of the RAS-MAPK signaling cascade, which is hyperactivated in many KRAS-mutant tumors.
SHP2's Role in RAS-MAPK Signaling
SHP2 is a key mediator between activated RTKs and RAS[2]. Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF)[7]. SHP2 is recruited to these signaling complexes and is required for the full activation of RAS. It dephosphorylates specific sites on RTKs or docking proteins, a process that ultimately promotes the exchange of GDP for GTP on RAS, switching it to its active state[7]. Active, GTP-bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, driving cell proliferation, survival, and differentiation[3][4].
TNO155's Inhibition of the Pathway
TNO155 binds to a pocket on the SHP2 protein, locking it in a closed, autoinhibited state[8]. This prevents SHP2 from participating in the RTK signaling complex. The direct consequences are:
-
Reduced RAS Activation: By inhibiting SHP2, TNO155 prevents the efficient activation of RAS downstream of RTKs[9][10].
-
Suppression of Downstream Signaling: The reduction in active RAS leads to decreased phosphorylation and activation of RAF, MEK, and ultimately ERK, thereby inhibiting the oncogenic output of the MAPK pathway[7][11].
// Edges RTK -> Grb2_SOS1 [label="Recruits"]; RTK -> SHP2 [label="Activates"]; SHP2 -> RAS [label="Promotes\nActivation", color="#34A853"]; Grb2_SOS1 -> RAS [label="GDP -> GTP\nExchange"]; TNO155 -> SHP2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; RAS -> KRAS_GTP [label="KRAS Mutation\n(e.g., G12C)\nOncogenic Activation"]; KRAS_GTP -> RAF -> MEK -> ERK; ERK -> Transcription [style=dashed]; ERK -> RTK [label="Negative\nFeedback", color="#EA4335", style=dashed, constraint=false];
// Invisible nodes for alignment {rank=same; Grb2_SOS1; SHP2;} } केंद Caption: TNO155 inhibits SHP2, blocking RTK-mediated activation of RAS and the downstream MAPK pathway.
TNO155 in KRAS G12C Cancers: A Synergistic Approach
The primary rationale for using TNO155 in KRAS-mutant cancers, especially in combination with a KRAS G12C inhibitor, is to overcome adaptive resistance.
Adaptive Resistance to KRAS G12C Inhibition
When a KRAS G12C-specific inhibitor blocks the mutant protein, cancer cells often adapt. The inhibition of downstream signaling (e.g., ERK) can relieve a negative feedback loop, leading to the hyperactivation of upstream RTKs[6][9][12]. This RTK activity then signals through SHP2 to activate wild-type RAS isoforms (HRAS and NRAS) or the remaining unbound, cycling KRAS G12C, effectively bypassing the inhibitor and reactivating the MAPK pathway[9][12][13].
TNO155's Role in Overcoming Resistance
TNO155 directly counteracts this feedback mechanism. By inhibiting SHP2, it prevents the reactivating signal from hyperactivated RTKs from reaching RAS[2][9]. This dual blockade—a direct inhibitor hitting mutant KRAS G12C and TNO155 preventing the feedback loop—results in a more profound and durable suppression of MAPK signaling than either agent can achieve alone[3][12]. This synergistic interaction enhances antitumor activity and can overcome resistance[2][13].
Preclinical and Clinical Data
The combination of TNO155 with KRAS G12C inhibitors has shown promising results in both preclinical models and clinical trials.
Preclinical Efficacy
In various preclinical models, TNO155 has demonstrated the ability to enhance the efficacy of KRAS G12C inhibitors.
| Model Type | Cancer Type | Key Findings | Reference |
| In Vitro Cell Lines | KRAS G12C Lung & Colorectal | TNO155 in combination with a KRAS G12C inhibitor (Cpd 12a) showed synergistic antiproliferative effects and enhanced, sustained MAPK pathway inhibition. | [9] |
| In Vitro (Spheroid) | KRAS-Mutant Cancers | Sensitivity to SHP2 inhibition (SHP099) was more apparent in 3D spheroid models compared to 2D monolayers, suggesting dependence on upstream RTK/SHP2 signaling in a tumor-like context. | [14] |
| In Vivo Xenografts | KRAS G12C NSCLC | The combination of JDQ443 (KRAS G12C inhibitor) and TNO155 extended the duration of tumor regression compared to either agent alone. | [15] |
| In Vivo Xenografts | KRAS G12C Human Tumors | The combination of adagrasib (KRAS G12C inhibitor) with a SHP2 inhibitor demonstrated greater antitumor activity compared to each agent alone. | [2] |
Clinical Trial Data
Clinical trials are evaluating the safety and efficacy of TNO155 in combination with KRAS G12C inhibitors in patients with advanced solid tumors.
| Trial Name | Combination | Patient Population | Key Efficacy Data (NSCLC, KRAS G12C inhibitor-pretreated) | Reference |
| KontRASt-01 (Phase 1b/2) | TNO155 + JDQ433 | Advanced KRAS G12C-mutated solid tumors | Objective Response Rate (ORR): 33.3% Disease Control Rate (DCR): 66.7% | [13] |
| KRYSTAL-2 (Phase 1/2) | TNO155 + Adagrasib | Advanced solid tumors with KRAS G12C mutation | The trial is designed to evaluate safety, tolerability, and clinical activity (ORR, PFS, OS). Data provides the rationale for the clinical evaluation of this combination. | [2][16] |
Key Experimental Methodologies
The following protocols are representative of the key experiments used to elucidate the mechanism and efficacy of TNO155.
Cell Proliferation Assay
-
Objective: To determine the effect of TNO155, alone and in combination, on the growth of cancer cell lines.
-
Methodology:
-
KRAS-mutant cancer cells (e.g., NCI-H2122, NCI-H1373) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a dose matrix of TNO155 and a KRAS G12C inhibitor. A DMSO-treated group serves as a control.
-
Cells are incubated for a period of 3 to 6 days.
-
Cell viability is assessed using reagents like PrestoBlue or CellTiter-Glo.
-
Results are normalized to the DMSO control to calculate the percentage of growth inhibition. Synergy scores (e.g., using the Bliss independence model) are calculated to determine if the combination effect is greater than additive[1][9].
-
Immunoblotting
-
Objective: To measure the effect of TNO155 on specific signaling proteins within the MAPK pathway.
-
Methodology:
-
Cancer cells are grown and pretreated with DMSO or TNO155 for a specified time (e.g., 1 hour).
-
Cells are then treated with a KRAS G12C inhibitor for various short time points (e.g., 15 minutes to 48 hours)[1][9].
-
Cells are lysed, and protein concentrations are quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for proteins of interest, such as phospho-ERK (p-ERK), total ERK, phospho-SHP2, and KRAS. A loading control like tubulin or GAPDH is used to ensure equal loading.
-
Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence[11].
-
In Vivo Efficacy Studies
-
Objective: To evaluate the antitumor activity of TNO155 in a living organism.
-
Methodology:
-
Human KRAS-mutant cancer cells are subcutaneously implanted into immunodeficient mice.
-
When tumors reach a specified volume, mice are randomized into treatment cohorts (e.g., Vehicle control, TNO155 alone, KRAS inhibitor alone, TNO155 + KRAS inhibitor combination).
-
Drugs are administered orally according to a predetermined schedule.
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
The study endpoint is reached when tumors in the control group reach a maximum size, at which point tumors are harvested for further analysis. Efficacy is measured by tumor growth inhibition[9][17].
-
Conclusion
TNO155 represents a key therapeutic agent in the treatment of KRAS-mutant cancers. Its core mechanism—the inhibition of the SHP2 phosphatase—positions it to effectively block signaling through the oncogenic RAS-MAPK pathway. Crucially, TNO155 addresses a primary mechanism of resistance to targeted KRAS G12C inhibitors by preventing the feedback reactivation of the pathway. The synergy observed in preclinical models and the promising early data from clinical trials underscore the potential of combining TNO155 with direct KRAS inhibitors to create more durable and effective treatments for patients with these common and aggressive malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinations with allosteric SHP2 inhibitor TNO155 to block receptor tyrosine kinase signaling - OAK Open Access Archive [oak.novartis.com]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Phase 1/2 Trial of MRTX849 in Combination with TNO155 in Patients with Advanced Solid Tumors with KRAS G12C Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 17. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity [pubmed.ncbi.nlm.nih.gov]
TNO155 SHP2 inhibitor discovery and development
An In-depth Technical Guide to the Discovery and Development of TNO155, a SHP2 Inhibitor
Executive Summary
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.[1] Its role as a positive regulator of oncogenic signaling downstream of receptor tyrosine kinases (RTKs) has established it as a compelling target in oncology.[2][3] TNO155 is a first-in-class, potent, and selective allosteric inhibitor of SHP2 developed by Novartis.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of TNO155, intended for researchers, scientists, and drug development professionals.
Discovery and Optimization
The development of TNO155 originated from a comprehensive program focused on identifying allosteric inhibitors of SHP2, a strategy pursued to overcome the challenges of targeting the highly conserved catalytic domain of protein tyrosine phosphatases.[3][6] Researchers at Novartis identified and optimized a pyrazine-based chemical scaffold through structure and property-based drug design.[4][5] This process focused on enhancing protein-ligand interactions, achieving potent cellular inhibition, and refining physicochemical and pharmaceutical properties to ensure oral bioavailability and suitability for combination therapies.[4][7] This effort culminated in the identification of TNO155, which binds to a tunnel-like allosteric site on SHP2, locking the enzyme in an inactive conformation.[6][8]
Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor receptors.[4][9] Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[9] SHP2 is also involved in modulating the PI3K-AKT and JAK-STAT pathways and plays a role in immune checkpoint regulation through the PD-1/PD-L1 pathway.[6][9]
TNO155 functions as an allosteric inhibitor, binding to a site distinct from the active site. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6][8] By inhibiting SHP2, TNO155 effectively blocks tumor-promoting signals and can also modulate the tumor microenvironment by affecting immune cell signaling.[10][11]
Preclinical Data
In Vitro Potency
TNO155 has demonstrated potent inhibition of SHP2 in biochemical and cellular assays. Its high selectivity and cellular activity make it a robust tool for interrogating SHP2 biology and a promising therapeutic candidate.
| Assay Type | Metric | Value | Reference |
| SHP2 Inhibition | IC50 | 0.011 µM | [7] |
| KYSE520 pERK Assay | IC50 | 0.008 µM | [12] |
| KYSE520 Cell Proliferation (5-day) | IC50 | 0.100 µM | [12] |
Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species revealed that TNO155 has high oral bioavailability and favorable properties, supporting its development as an oral agent.[7]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78% |
| Rat | 15 | 7 | 8 | >100% |
| Dog | 4 | 3 | 9 | >100% |
| Monkey | 6 | 4 | 9 | 60% |
| Data sourced from BioWorld article citing AACR 2020 presentation.[7] |
In Vivo Efficacy
Preclinical in vivo studies have shown that TNO155 has anti-tumor activity, particularly in combination with other targeted agents. It has shown synergy with inhibitors of EGFR, BRAF, MEK, KRAS G12C, and CDK4/6, as well as with anti-PD-1 immunotherapy.[10][11] These combinations work by overcoming feedback reactivation of the MAPK pathway or by modulating the tumor microenvironment.[10][13] For instance, in KRAS G12C models, TNO155 blocks the feedback activation of wild-type RAS isoforms induced by KRAS G12C inhibitors, leading to enhanced efficacy.[10][11] In neuroblastoma models, combining TNO155 with ALK inhibitors synergistically reduced cell growth and delayed tumor progression.[14][15]
Clinical Development
TNO155 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for patients with advanced solid tumors.
Phase 1 Monotherapy (NCT03114319)
The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy.[16][17]
-
Safety: The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[16]
-
Pharmacokinetics: TNO155 showed rapid absorption (median Tmax ~1.1 hours) and near dose-proportional exposure.[16][18]
-
Pharmacodynamics: Evidence of SHP2 inhibition was confirmed by a reduction in DUSP6 expression (a downstream marker of MAPK pathway activity) in tumor samples from patients treated with doses ≥20 mg/day.[16][19]
-
Efficacy: As a monotherapy, the best observed response was stable disease (SD) in 20-22% of patients.[16][19]
Phase 1b Combination Studies
Based on strong preclinical rationale, multiple combination therapies are under clinical investigation.[10][20]
-
TNO155 + Spartalizumab (anti-PD-1) or Ribociclib (CDK4/6i) (NCT04000529): This study evaluated two combination arms.[20][21] The combinations showed acceptable safety profiles consistent with the single agents.[21]
| Combination Arm | Patient Population (n) | Disease Control Rate (DCR) | Partial Response (PR) | Stable Disease (SD) |
| TNO155 + Spartalizumab (All Doses) | 57 | 26.3% | 1.8% | 24.6% |
| TNO155 + Ribociclib (Recommended Dose) | 9 | 44.4% | 0% | 44.4% |
| Data sourced from ESMO TAT 2024 presentation.[21] |
-
TNO155 + JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188): This combination showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors.[22]
| Patient Population | Metric | Value |
| KRAS G12C+ Solid Tumors | Disease Control Rate (DCR) | 83.3% |
| Data from IASLC 2023 presentation.[22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments used in the preclinical evaluation of TNO155, synthesized from published studies.[10]
Cell Proliferation Assay
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of TNO155, a combination agent, or vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Immunoblotting (Western Blot)
-
Cell Lysis: Cells are treated with TNO155 and/or other inhibitors for specified times. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, SHP2, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Efficacy Studies (Patient-Derived Xenografts - PDX)
-
Model Implantation: Immunocompromised mice (e.g., nude or NSG) are subcutaneously implanted with tumor fragments from patient-derived xenograft models.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle, TNO155 alone, combination agent alone, TNO155 plus combination agent).
-
Drug Administration: TNO155 is typically formulated for oral gavage and administered daily or on an intermittent schedule. Combination agents are administered according to their established protocols.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors reach a predetermined endpoint size, or after a fixed duration. Efficacy is assessed by comparing tumor growth inhibition between treated and vehicle groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be collected at specific time points post-dosing for analysis of target engagement (e.g., p-ERK levels) by immunoblotting or immunohistochemistry.
Conclusion
TNO155 is a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a well-defined mechanism of action. Preclinical data have robustly demonstrated its potential to inhibit the MAPK pathway and to synergize with a wide range of targeted and immuno-oncology agents. Early clinical data have confirmed its favorable pharmacokinetic profile, target engagement, and acceptable safety. While monotherapy activity is modest, the true potential of TNO155 lies in combination therapies designed to overcome intrinsic and acquired resistance to other cancer therapeutics. Ongoing and future clinical trials will further elucidate the role of TNO155 in the evolving landscape of precision oncology.[19][23]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. | BioWorld [bioworld.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. onclive.com [onclive.com]
- 23. cancernetwork.com [cancernetwork.com]
The Interplay of PTPN11 Gene Status and TNO155 Sensitivity: A Technical Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase, non-receptor type 11 (PTPN11), encoding the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), has emerged as a critical node in oncogenic signaling. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway positions it as a compelling target for cancer therapy. TNO155, a potent and selective allosteric inhibitor of SHP2, is at the forefront of clinical investigation, demonstrating promise in treating various solid tumors. This technical guide provides a comprehensive overview of the relationship between PTPN11 gene alterations and cellular sensitivity to TNO155, offering valuable insights for researchers and drug development professionals.
The PTPN11-SHP2 Axis in Cancer
The PTPN11 gene encodes SHP2, a ubiquitously expressed protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] SHP2 integrates signals from growth factors and cytokines, positively modulating the RAS/MAPK cascade, a pathway crucial for cell proliferation, differentiation, and survival.[2][3]
Gain-of-function mutations in PTPN11 result in a constitutively active SHP2 protein, leading to aberrant downstream signaling and promoting tumorigenesis.[3] Somatic PTPN11 mutations are frequently observed in juvenile myelomonocytic leukemia (JMML) and have been identified in a subset of solid tumors, including non-small cell lung cancer, head and neck squamous cell carcinoma, and melanoma.[1][4]
TNO155: An Allosteric SHP2 Inhibitor
TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[5] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in its inactive, auto-inhibited conformation.[5] This mode of action prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby attenuating RAS/MAPK pathway signaling.[1] Preclinical and clinical studies are evaluating TNO155 as a monotherapy and in combination with other targeted agents.[6][7][8]
Quantitative Analysis of TNO155 Sensitivity
The sensitivity of cancer cells to TNO155 is influenced by their genetic background, particularly the status of the PTPN11 gene and the broader RAS/MAPK pathway. While a comprehensive dataset directly correlating specific PTPN11 mutations with TNO155 IC50 values across a wide range of cancer types is still emerging, available data provides valuable insights.
A study on a panel of 21 oral squamous cell carcinoma (OSCC) cell lines demonstrated a wide range of sensitivity to TNO155, with IC50 values spanning from 0.39 µM to 211.1 µM.[9][10] This variability suggests that factors beyond just PTPN11 dependency influence the response to SHP2 inhibition. The study also highlighted that TNO155 was the most clinically advanced SHP2 inhibitor and was selected for further investigation due to its wide range of IC50 values, which could help in identifying mechanisms of resistance.[9][10]
| Cell Line | TNO155 IC50 (µM) |
| ORL-195 | 0.39 |
| SCC-9 | 0.42 |
| ORL-48 | 0.55 |
| ORL-188 | 0.65 |
| H400 | 0.87 |
| H357 | 0.98 |
| ORL-115 | 1.21 |
| H103 | 1.56 |
| H376 | 2.34 |
| ORL-136 | 3.55 |
| H413 | 4.67 |
| ORL-204 | 5.23 |
| ORL-214 | 6.89 |
| FaDu | 7.12 |
| BICR10 | 10.5 |
| PE/CA-PJ15 | 11.2 |
| BICR56 | 12.3 |
| BICR3 | 15.6 |
| BICR78 | 23.4 |
| ORL-196 | 34.5 |
| ORL-228 | 211.1 |
| Table 1: TNO155 IC50 Values in a Panel of 21 Oral Squamous Cell Carcinoma (OSCC) Cell Lines. Data extracted from a study by Chai et al. (2024).[9][10] |
It is important to note that the PTPN11 mutation status of these specific OSCC cell lines was not detailed in the referenced study. However, activating mutations in PTPN11, such as the frequently cited E76K mutation, are generally expected to confer sensitivity to SHP2 inhibitors like TNO155 by creating a dependency on the constitutively active SHP2 protein.[11] Conversely, certain mutations may confer resistance. For instance, the PTPN11 G60R mutation has been associated with resistance to allosteric SHP2 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the interplay between PTPN11 status and TNO155 sensitivity.
Generation of PTPN11 Mutant Cell Lines using CRISPR/Cas9
This protocol outlines the generation of specific PTPN11 point mutations in a cancer cell line of interest to study the direct impact of the mutation on TNO155 sensitivity.
Materials:
-
Lentiviral vectors (e.g., pX459)
-
Guide RNA (gRNA) targeting the PTPN11 locus of interest
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired point mutation and a silent protospacer adjacent motif (PAM) mutation
-
HEK293T cells for lentiviral packaging
-
Target cancer cell line
-
Transfection reagent
-
Puromycin for selection
-
Genomic DNA extraction kit
-
Sanger sequencing reagents
Protocol:
-
gRNA Design and Cloning: Design a gRNA targeting the desired PTPN11 locus using a tool like CRISPOR. Clone the gRNA sequence into the lentiviral vector.
-
ssODN Donor Design: Design an ssODN donor template containing the desired point mutation and a silent mutation in the PAM site to prevent re-cutting by Cas9.
-
Lentivirus Production: Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction of Target Cells: Transduce the target cancer cell line with the lentiviral particles and the ssODN donor template.
-
Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotyping: Expand clonal populations and extract genomic DNA. Amplify the targeted PTPN11 region by PCR and verify the presence of the desired point mutation by Sanger sequencing.
Cell Viability Assay (e.g., MTS Assay)
This assay determines the dose-dependent effect of TNO155 on the viability of PTPN11 wild-type and mutant cell lines.
Materials:
-
96-well cell culture plates
-
PTPN11 wild-type and mutant cancer cell lines
-
TNO155
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TNO155 (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis of SHP2 Signaling
This protocol is used to assess the effect of TNO155 on the phosphorylation status of key proteins in the SHP2 signaling pathway.
Materials:
-
PTPN11 wild-type and mutant cells
-
TNO155
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-SHP2, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with TNO155 at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for SHP2 Interaction
This protocol allows for the investigation of protein-protein interactions with SHP2 and how these interactions are affected by TNO155.
Materials:
-
Cells expressing the protein of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[12]
-
Antibody against the bait protein (e.g., anti-SHP2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of TNO155 in a PTPN11-mutant xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
PTPN11-mutant cancer cells
-
Matrigel
-
TNO155 formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of PTPN11-mutant cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TNO155 orally to the treatment group at a predetermined dose and schedule. Administer vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, signs of toxicity).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of TNO155 to the vehicle control.
Visualizing Key Concepts
Signaling Pathways and Experimental Workflows
Caption: SHP2 signaling pathway and the inhibitory action of TNO155.
Caption: Experimental workflow for assessing TNO155 sensitivity.
Caption: Logical relationship between PTPN11 mutations and TNO155 sensitivity.
Conclusion and Future Directions
The development of TNO155 and other SHP2 inhibitors represents a significant advancement in targeting the RAS/MAPK pathway. Understanding the nuances of how PTPN11 mutations influence sensitivity to these agents is paramount for patient stratification and the design of effective clinical trials. While activating PTPN11 mutations are generally associated with sensitivity to SHP2 inhibition, the broad range of IC50 values observed in cancer cell lines suggests a more complex interplay of genetic and cellular factors.
Future research should focus on:
-
Comprehensive Mutational Analysis: Systematically evaluating the sensitivity of a wide range of PTPN11 mutations to TNO155 to create a detailed sensitivity/resistance map.
-
Biomarker Discovery: Identifying additional biomarkers beyond PTPN11 mutations that can predict response to TNO155.
-
Combination Strategies: Exploring rational combinations of TNO155 with other targeted therapies to overcome intrinsic and acquired resistance. A study has already shown that the mTOR inhibitor everolimus can act synergistically with TNO155 in OSCC.[9][10]
This technical guide provides a foundational framework for researchers to delve into the intricate relationship between PTPN11 and TNO155. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will further elucidate the therapeutic potential of SHP2 inhibition in PTPN11-driven cancers.
References
- 1. tno155 - My Cancer Genome [mycancergenome.org]
- 2. Gene - PTPN11 [maayanlab.cloud]
- 3. medlineplus.gov [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of leukemia-associated PTPN11 mutations in primary hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
TNO155: A Deep Dive into its Role as a SHP2 Inhibitor in the RAS-MAPK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2, encoded by the PTPN11 gene, is a critical signaling node that plays a pivotal role in the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Dysregulation of the RAS-MAPK pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of TNO155's mechanism of action, its impact on the RAS-MAPK pathway, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.
The Role of SHP2 in the RAS-MAPK Signaling Pathway
The RAS-MAPK pathway is a crucial intracellular signaling cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration. SHP2 functions as a positive regulator of this pathway.
Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2, which is constitutively bound to the Son of Sevenless (SOS) guanine nucleotide exchange factor. However, the direct interaction of the Grb2-SOS complex with the RTK is often insufficient for robust RAS activation.
This is where SHP2 plays its critical role. The SH2 domains of SHP2 bind to specific phosphotyrosine residues on activated RTKs or scaffolding proteins like GAB1/2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific tyrosines on regulatory proteins, including those that negatively regulate RAS, such as RasGAP, and potentially on the RTKs themselves, leading to a sustained activation of RAS. Once activated, RAS (in its GTP-bound state) initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cellular responses.
TNO155, as an allosteric inhibitor, binds to a pocket on SHP2 that is distinct from the active site. This binding locks SHP2 in an inactive conformation, preventing its activation and subsequent positive regulation of the RAS-MAPK pathway. By inhibiting SHP2, TNO155 effectively dampens the signal transduction from RTKs to RAS, leading to a reduction in p-ERK levels and an anti-proliferative effect in cancer cells dependent on this pathway.
Quantitative Data
The efficacy of TNO155 has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of TNO155
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Wild-type SHP2 | 11 nM | [1][2] |
| pERK Assay | KYSE520 cells | 8 nM | [3] |
| Cell Proliferation Assay | KYSE520 cells (5-day) | 100 nM | [3] |
Table 2: Clinical Efficacy of TNO155 in Combination Therapies
| Clinical Trial (NCT ID) | Combination Therapy | Patient Population | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Reference |
| Phase 1b (NCT04000529) | TNO155 + Spartalizumab (PD-1 inhibitor) | Advanced Solid Tumors (all doses, n=57) | 26.3% | 1.8% (Partial Response) | [4] |
| Phase 1b (NCT04000529) | TNO155 (60mg QD) + Spartalizumab (300mg Q3W) | Advanced Solid Tumors (n=19) | 31.6% | 5.3% (Partial Response) | [4] |
| Phase 1b (NCT04000529) | TNO155 + Ribociclib (CDK4/6 inhibitor) | Advanced Solid Tumors (all doses, n=46) | 13.0% | 0% | [4] |
| Phase 1b (NCT04000529) | TNO155 (40mg) + Ribociclib (200mg) | Advanced Solid Tumors (n=9) | 44.4% | Not Reported | [4] |
| Phase 1b/2 (KontRASt-01; NCT04699188) | TNO155 + JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ NSCLC (KRAS G12C inhibitor-pretreated, n=12) | 66.7% | 33.3% | [5] |
| Phase 1b/2 (KontRASt-01; NCT04699188) | TNO155 + JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ NSCLC (KRAS G12C inhibitor-naïve, n=12) | 83.3% | 33.3% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize TNO155.
In Vitro SHP2 Phosphatase Assay
This assay measures the direct inhibitory effect of TNO155 on the enzymatic activity of SHP2. A common method involves a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 enzyme
-
SHP2 Activating Peptide
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA)
-
TNO155 compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: In a microplate well, pre-incubate the SHP2 enzyme with the SHP2 Activating Peptide in the assay buffer to allow the enzyme to adopt its active conformation.
-
Inhibitor Incubation: Add varying concentrations of TNO155 (or DMSO as a vehicle control) to the activated enzyme mixture. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the SHP2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each TNO155 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the TNO155 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of p-ERK in Cell Lysates
This cell-based assay is used to assess the effect of TNO155 on the downstream signaling of the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Cancer cell line of interest (e.g., KYSE520)
-
Cell culture medium and supplements
-
TNO155 compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of TNO155 or DMSO for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein against thermal denaturation.
Materials:
-
Cells expressing the target protein (SHP2)
-
TNO155 compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with TNO155 or DMSO for a specific time to allow for compound entry and target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Separation of Aggregates: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of SHP2 by Western blotting.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature for both the TNO155-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of TNO155 indicates that the compound binds to and stabilizes SHP2. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the cellular EC50 for target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a SHP2 inhibitor like TNO155.
Conclusion
TNO155 represents a promising therapeutic agent that targets a key vulnerability in cancers with dysregulated RAS-MAPK signaling. Its allosteric mechanism of action provides a high degree of selectivity for SHP2. The quantitative data from both preclinical and clinical studies, particularly in combination with other targeted therapies, underscore its potential to overcome drug resistance and improve patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of TNO155 and other SHP2 inhibitors in the complex landscape of cancer therapy.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
TNO155: A Technical Guide to its Impact on Receptor Tyrosine Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TNO155, a first-in-class, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3][4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2][6] TNO155 has demonstrated potent and selective inhibition of SHP2, leading to the suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway and inhibition of cancer cell growth.[3][][8][9] This document details the mechanism of action of TNO155, its effects on RTK signaling cascades, quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Core Mechanism of Action
TNO155 functions by binding to a tunnel-like allosteric pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation.[6][10] This prevents the catalytic domain of SHP2 from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155 effectively attenuates the dephosphorylation of key signaling molecules, leading to the downregulation of the RAS-MAPK pathway, which is a central signaling node for numerous RTKs, including EGFR, FGFR, and others.[1][2][6][11]
The inhibition of SHP2 by TNO155 has been shown to have several downstream consequences:
-
Sustained ERK Inhibition: In various cancer models, TNO155 treatment leads to a sustained decrease in the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[1][3]
-
Overcoming Drug Resistance: TNO155 can overcome resistance to other targeted therapies, such as EGFR and BRAF inhibitors, by blocking the feedback reactivation of the MAPK pathway that often limits the efficacy of these agents.[1][3][12]
-
Synergy with Other Inhibitors: TNO155 demonstrates synergistic anti-tumor activity when combined with inhibitors of KRAS G12C, EGFR, BRAF, and CDK4/6.[1][3][4]
-
Modulation of the Tumor Microenvironment: TNO155 can inhibit RAS activation downstream of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of immunosuppressive tumor-associated macrophages.[1][4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of TNO155 from various preclinical studies.
Table 1: In Vitro IC50 Values of TNO155 in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | - | 0.100 | [13] |
| Neuroblastoma Cell Lines | Neuroblastoma | ALK-mutant | More sensitive than ALK-wild-type | [14] |
| Oral Squamous Cell Carcinoma Cell Lines | Oral Squamous Cell Carcinoma | - | 0.39 - 211.1 | [2] |
Table 2: In Vivo Efficacy of TNO155 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| HT-29 | Colorectal Cancer | 20 mg/kg, twice daily | Moderate | [1] |
| Kelly (Neuroblastoma) | Neuroblastoma | 20 mg/kg, twice daily (in combination with lorlatinib) | Significant delay in tumor growth | [14] |
| CT-26 | Colon Cancer | 5 mg/kg, daily (as SHP099) | Decreased tumor load | [11] |
Signaling Pathways and Experimental Workflows
SHP2-Mediated RTK Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from RTKs to the RAS-MAPK pathway and how TNO155 intervenes.
SHP2 in RTK signaling and TNO155's inhibitory action.
Experimental Workflow for Assessing TNO155 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effect of TNO155 on cancer cells.
Workflow for evaluating TNO155's in vitro efficacy.
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of TNO155 is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.[1][12]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-ERK
Objective: To assess the effect of TNO155 on the phosphorylation of ERK, a key downstream target of the SHP2-MAPK pathway.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with TNO155 at various concentrations and for different durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed with an antibody against total ERK to ensure equal protein loading.[15]
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TNO155 in a preclinical animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, TNO155 alone, and combination therapies).
-
Drug Administration: TNO155 is administered orally, typically once or twice daily, at a predetermined dose.[1][14] The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
Conclusion
TNO155 is a potent and selective allosteric inhibitor of SHP2 that effectively targets the RTK-RAS-MAPK signaling axis. Its ability to suppress this critical oncogenic pathway, both as a monotherapy and in combination with other targeted agents, highlights its significant potential in the treatment of a broad range of cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of TNO155 as a novel anti-cancer therapeutic.
References
- 1. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (Epothilone D) in Patients with Advanced Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moffitt.org [moffitt.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. dbbiotech.com [dbbiotech.com]
- 13. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Preclinical Powerhouse: A Technical Deep Dive into TNO155's Activity in Solid Tumors
For Immediate Release
A comprehensive review of preclinical data underscores the potential of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), in the treatment of solid tumors. This technical guide synthesizes available quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this investigational agent, providing a vital resource for researchers, scientists, and drug development professionals.
TNO155 targets SHP2, a critical signaling node that plays a key role in the RAS-MAPK pathway, which is frequently dysregulated in various cancers. By inhibiting SHP2, TNO155 aims to block tumor-promoting signals and potentially overcome resistance to other targeted therapies.[1] Preclinical evaluations have demonstrated its activity both as a single agent and in combination with other cancer therapeutics.
Quantitative Preclinical Data Summary
The preclinical efficacy of TNO155 has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vitro Activity
Table 1: In Vitro Potency of TNO155
| Parameter | Value | Source |
| IC50 | 0.011 µM | [2] |
| Description | Half-maximal inhibitory concentration against SHP2. |
Table 2: Synergistic Effects of TNO155 with BRAF/MEK Inhibitors in BRAF V600E-Mutant Colorectal Cancer Cell Lines
| Cell Line | Combination | Synergy Score | Source |
| HT-29 | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |
| RKO | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |
| MDST8 | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |
| Description | A synergy score greater than 2 indicates a strong synergistic interaction between the combined agents. |
In Vivo Activity
Table 3: In Vivo Efficacy of TNO155 in Combination with Dabrafenib and Trametinib in an HT-29 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Source |
| TNO155 (monotherapy) | 20 mg/kg, twice daily | Moderate | [3] |
| Dabrafenib + Trametinib | 30 mg/kg daily + 0.3 mg/kg daily | Moderate | [3] |
| TNO155 + Dabrafenib + Trametinib | 10 mg/kg twice daily + 30 mg/kg daily + 0.3 mg/kg daily | Maintained tumor stasis for >40 days | [3] |
| Description | This study highlights the enhanced anti-tumor activity of TNO155 when combined with MAPK pathway inhibitors in a BRAF-mutant colorectal cancer model. |
Table 4: In Vivo Efficacy of TNO155 in Combination with ALK Inhibitors in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Outcome | Source |
| ALK-F1174L Kelly | TNO155 + Lorlatinib | Not specified | Significantly reduced tumor growth compared to single agents | [4] |
| ALK-F1174L SH-SY5Y | TNO155 + Ceritinib | Not specified | Significantly reduced tumor growth compared to single agents | [4] |
| LAN-6 (ALK-D1091N, KRAS-G12C) | TNO155 + Ceritinib/Lorlatinib | Not specified | Significantly enhanced anti-tumoral responses compared to single agents | [4] |
| Description | These findings demonstrate the potential of TNO155 to enhance the efficacy of ALK inhibitors in neuroblastoma models with ALK mutations. |
Pharmacokinetics
Table 5: Pharmacokinetic Parameters of TNO155 in Preclinical Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78 |
| Rat | 15 | 7 | 8 | 100 |
| Dog | 4 | 3 | 9 | >100 |
| Monkey | 6 | 4 | 9 | 60 |
| Source | [2] | |||
| Description | TNO155 exhibits favorable pharmacokinetic properties across multiple preclinical species, supporting its oral administration. |
Core Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of TNO155 and the workflows of key preclinical experiments.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
TNO155: A Technical Guide to a First-in-Class SHP2 Inhibitor and its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). Encoded by the PTPN11 gene, SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a key transducer downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway, which is fundamental for cell proliferation and survival.[1][2][3] Furthermore, SHP2 is implicated in immune checkpoint signaling, particularly the programmed cell death-1 (PD-1) pathway, positioning it as a compelling dual-target in oncology: one that addresses tumor cell-intrinsic growth signals and modulates the tumor microenvironment to favor anti-tumor immunity.[1][2][4] This document provides a comprehensive technical overview of TNO155, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies to inform ongoing research and development.
Core Mechanism of Action
TNO155 functions as an allosteric inhibitor, binding to a tunnel-like pocket in the SHP2 protein. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and subsequent dephosphorylation of its substrates.[5] This action leads to the downstream inhibition of two major signaling cascades:
-
RAS-MAPK Pathway Inhibition: By preventing SHP2-mediated signaling, TNO155 blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[1] This effectively stifles a primary pathway driving cell proliferation in many cancers, particularly those dependent on RTK signaling.[6]
-
Immune System Modulation: SHP2 is a downstream effector of the PD-1 receptor on T-cells.[4] Its activation upon PD-1/PD-L1 engagement leads to T-cell exhaustion. TNO155's inhibition of SHP2 can reverse this immunosuppressive signal, potentially restoring T-cell activity.[2] Additionally, TNO155 can inhibit signaling via colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[6][7]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of TNO155.
Table 1: Preclinical In Vitro Potency and Selectivity
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 (SHP2 Inhibition) | 0.011 µM | Biochemical Assay | |
| IC50 (pERK Inhibition) | 0.008 µM | KYSE520 cells | [4] |
| IC50 (Cell Proliferation) | 0.100 µM | KYSE520 cells (5-day assay) | [4] |
| Off-Target IC50 (Cav1.2) | 18 µM | Off-target screen | [4] |
| Off-Target IC50 (VMAT) | 6.9 µM | Off-target screen | [4] |
| Off-Target IC50 (SST3) | 11 µM | Off-target screen | [4] |
Table 2: Preclinical Pharmacokinetics of Oral TNO155
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78% |
| Rat | 15 | 7 | 8 | 100% |
| Dog | 4 | 3 | 9 | >100% |
| Monkey | 6 | 4 | 9 | 60% |
| Data sourced from BioWorld article citing LaMarche, M.J. et al. (2020). |
Table 3: Clinical Efficacy and Dosing (Phase 1/1b Studies)
| Study ID | Combination Agent | Dose / Schedule | Patient Population | Disease Control Rate (DCR) | Partial Response (PR) Rate | Reference |
| CTNO155X2101 | Monotherapy | 1.5–70 mg QD (2w on/1w off) | Advanced Solid Tumors | 20% (Stable Disease) | 0% | |
| NCT04000529 | Spartalizumab (anti-PD-1) | TNO155 60mg QD (2w on/1w off) + Spartalizumab 300mg Q3W | Advanced Solid Tumors | 31.6% | 5.3% | |
| NCT04000529 | Ribociclib (CDK4/6i) | TNO155 40mg + Ribociclib 200mg QD (2w on/1w off) | Advanced Solid Tumors | 44.4% | 0% |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Cell Proliferation / Viability Assay
This assay measures the effect of TNO155 on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC-9, HCC827, neuroblastoma cell lines) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well.[7]
-
Treatment: Cells are treated with a range of concentrations of TNO155, either as a single agent or in combination with other inhibitors. A DMSO control is run in parallel.[2]
-
Incubation: Plates are incubated for a period of 3 to 6 days.[2][7]
-
Viability Measurement: After incubation, AlamarBlue reagent is added to the wells. The plates are incubated overnight to allow for the metabolic conversion of the reagent by viable cells.[7]
-
Data Acquisition: Fluorescence is measured using a microplate reader (e.g., Spectra MAX Gemini EM with λ540 excitation/λ590 emission filters).[7]
-
Analysis: The fluorescence readings are normalized to the DMSO-treated control wells to calculate the percentage of cell viability. IC50 values are determined by fitting the dose-response data to a curve using software such as GraphPad Prism.[7]
Immunoblotting (Western Blot)
This technique is used to detect changes in protein expression and phosphorylation, particularly of key signaling molecules in the MAPK pathway (e.g., p-ERK, p-MEK).
-
Cell Lysis: Cells are treated with specified concentrations of TNO155 and/or other drugs for a defined period (e.g., 2, 24, or 48 hours).[2] After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 10-50 µg) are mixed with Laemmli sample buffer, boiled to denature, and then loaded onto a polyacrylamide gel for separation by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose). PVDF membranes are typically pre-activated with methanol.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for at least one hour to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: The membrane is washed multiple times with TBST to remove unbound primary antibody. It is then incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane. The light emitted is captured by an imaging system, revealing bands corresponding to the protein of interest. Band intensity can be quantified to measure changes in protein levels.
In Vivo Xenograft Efficacy Studies
Animal models are used to assess the anti-tumor activity of TNO155 in a living system.
-
Animal Model: Female athymic nude mice (8–12 weeks of age) are commonly used. All procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 million HT-29 cells) mixed with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, TNO155 monotherapy, combination agent, TNO155 + combination).
-
Dosing: TNO155 is administered orally according to a specified dose and schedule (e.g., 20 mg/kg, twice daily).
-
Monitoring and Endpoints: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). Statistical analyses are performed to compare the efficacy of different treatment arms.
Human T-Cell / Macrophage Co-culture Assay
This assay assesses the immunomodulatory effects of TNO155 on human immune cells.
-
Cell Isolation: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Macrophage Differentiation: Monocytes are cultured with M-CSF to differentiate them into macrophages.
-
Treatment: The differentiated macrophages are treated with TNO155 or a control.
-
Co-culture: Autologous CD3+ T-cells are thawed and added to the macrophage culture.
-
T-Cell Stimulation: T-cells are activated using anti-CD3/CD28 beads.
-
Readout: After a set period (e.g., 6 hours), the culture supernatant is harvested. Levels of cytokines indicative of T-cell activation, such as Interferon-gamma (IFNγ) and Interleukin-2 (IL2), are measured using methods like ELISA or Meso Scale Discovery (MSD) assays.[2] An increase in these cytokines in the TNO155-treated group would suggest a reversal of macrophage-mediated T-cell suppression.
Conclusion and Future Directions
TNO155 is a pioneering SHP2 inhibitor with a dual mechanism of action that attacks cancer through direct inhibition of oncogenic signaling and by modulating the tumor immune microenvironment. Preclinical data robustly support its role in blocking the MAPK pathway and enhancing anti-tumor immunity, especially in combination with immune checkpoint inhibitors and other targeted therapies.[6][7] Early clinical trials have established a manageable safety profile and confirmed SHP2 target engagement at tolerable doses.
The therapeutic potential of TNO155 is most pronounced in combination strategies. Its ability to block feedback reactivation of the MAPK pathway makes it a rational partner for inhibitors of KRAS, BRAF, and EGFR.[6] Furthermore, its immunomodulatory effects provide a strong rationale for combination with anti-PD-1/PD-L1 antibodies to overcome immune resistance.[7] Ongoing and future clinical studies will be critical to defining the optimal combination partners, identifying predictive biomarkers for patient selection, and ultimately establishing the clinical utility of TNO155 in the treatment of advanced solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
TNO155: A Deep Dive into its Modulation of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TNO155, a selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging as a promising therapeutic agent in oncology.[1] Beyond its direct effects on tumor cell signaling, TNO155 demonstrates significant immunomodulatory activity, reshaping the tumor microenvironment (TME) from an immunosuppressive to an anti-tumorigenic state. This technical guide provides a comprehensive overview of the preclinical and clinical evidence detailing the impact of TNO155 on the TME. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this novel therapeutic.
Introduction to TNO155 and its Target: SHP2
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1] SHP2 activation promotes cell growth, proliferation, and survival.[1] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2, preventing its activation and subsequently inhibiting downstream signaling.[1]
The rationale for targeting SHP2 extends beyond tumor-intrinsic effects. SHP2 is also a crucial regulator of the immune system, influencing the function of various immune cells within the TME.[2][4] By inhibiting SHP2, TNO155 can modulate the TME, enhancing anti-tumor immunity.[5][6]
TNO155's Impact on the Tumor Microenvironment: Key Findings
Preclinical and clinical studies have demonstrated that TNO155 exerts a multi-faceted effect on the TME, primarily by:
-
Reprogramming Macrophages: TNO155 has been shown to inhibit the maturation of immunosuppressive M2-like tumor-associated macrophages (TAMs).[7][8] This is achieved by blocking CSF-1R signaling, which is critical for their differentiation and survival.[5][7] This leads to a shift in the macrophage population towards a more pro-inflammatory, anti-tumor M1 phenotype.[5][6]
-
Enhancing T-cell Activity: SHP2 is involved in the signaling pathways of immune checkpoint receptors like PD-1.[2] Inhibition of SHP2 can augment T-cell mediated anti-tumor immunity.[2]
-
Synergizing with Other Therapies: TNO155 has shown significant synergistic anti-tumor activity when combined with other cancer therapies, including:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1): By reducing immunosuppressive signals in the TME, TNO155 can enhance the efficacy of checkpoint blockade.[7][8]
-
KRAS G12C Inhibitors: TNO155 can block the feedback reactivation of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained inhibition of the MAPK pathway and enhanced anti-tumor response.[7][8][9][10]
-
Other Targeted Therapies: Combination benefits have also been observed with EGFR inhibitors, BRAF inhibitors, and CDK4/6 inhibitors.[7][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of TNO155.
Table 1: Preclinical In Vivo Efficacy of TNO155 Combinations
| Cancer Model | Combination Therapy | Outcome | Reference |
| EGFR-mutant Lung Cancer | TNO155 + Nazartinib (EGFRi) | Sustained ERK inhibition and combination benefit | [7] |
| BRAFV600E Colorectal Cancer | TNO155 + Dabrafenib (BRAFi) + Trametinib (MEKi) | Blocked ERK feedback activation and synergistic efficacy | [7] |
| KRAS G12C Cancers | TNO155 + KRAS G12C inhibitor | Enhanced and sustained MAPK pathway inhibition, enhanced efficacy | [7][10] |
| Lung and Colorectal Cancer PDX | TNO155 + Ribociclib (CDK4/6i) | Combination benefit in a large panel of xenografts | [7] |
| Syngeneic Mouse Models | TNO155 + anti-PD-1 antibody | Combination activity and remodeling of the immune microenvironment | [7][10] |
Table 2: Clinical Trial Data for TNO155 Combinations
| Trial ID | Combination | Tumor Types | Key Efficacy Data | Reference |
| NCT04000529 | TNO155 + Spartalizumab (anti-PD-1) | Advanced Solid Tumors | Disease Control Rate (DCR): 26.3% (all doses); 31.6% (recommended dose) | [11] |
| KontRASt-01 (NCT04699188) | TNO155 + JDQ433 (KRAS G12C inhibitor) | KRAS G12C-mutated Solid Tumors | DCR: 83.3% | [9] |
| CTNO155X2101 (NCT03114319) | TNO155 Monotherapy | Advanced Solid Tumors | Best observed response: Stable Disease (20% of patients) |
Table 3: Pharmacodynamic Effects of TNO155
| Biomarker | Effect | Dose | Reference |
| DUSP6 expression (qPCR in tumor samples) | ≥25% reduction in 90% of patients; ≥50% reduction in 60% of patients | ≥20 mg/day | [3] |
| Whole-transcriptome RNA sequencing | Downregulation of MAPK pathway and immunosuppressive myeloid cells | ≥20 mg/day | [12] |
| p-ERK and p-MEK levels (OSCC cell lines) | Dose-dependent downregulation | Varies by cell line | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of TNO155 on the tumor microenvironment.
In Vitro Cell-Based Assays
4.1.1 Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of TNO155 alone or in combination with other agents.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of TNO155, a combination agent, or both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated.
-
4.1.2 Immunoblotting
-
Objective: To determine the effect of TNO155 on key signaling proteins.
-
Methodology:
-
Cells are treated with TNO155 for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, SHP2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescence substrate.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of TNO155 in animal models.
-
Methodology:
-
Human cancer cell lines or patient-derived xenografts (PDX) are implanted into immunocompromised mice. For studying the immune microenvironment, syngeneic tumor models in immunocompetent mice are used.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, TNO155, combination agent, TNO155 + combination agent).
-
TNO155 is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting, immunohistochemistry, flow cytometry).
-
Tumor Microenvironment Analysis
4.3.1 Immunophenotyping by Flow Cytometry
-
Objective: To characterize the immune cell populations within the tumor.
-
Methodology:
-
Tumors from in vivo studies are harvested and dissociated into single-cell suspensions.
-
Cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).
-
Stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell subsets.
-
4.3.2 Immunohistochemistry (IHC)
-
Objective: To visualize the spatial distribution of immune cells and other markers within the tumor tissue.
-
Methodology:
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Sections are incubated with primary antibodies against markers of interest.
-
A secondary antibody and a detection system are used to visualize the stained cells.
-
Slides are counterstained and imaged.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to TNO155's mechanism of action.
Caption: TNO155 inhibits SHP2, blocking RTK, PD-1, and CSF-1R signaling.
Caption: TNO155 synergizes with KRAS G12C and PD-1 inhibitors.
Caption: Standard workflow for in vivo efficacy studies of TNO155.
Conclusion
TNO155 is a promising SHP2 inhibitor with a dual mechanism of action that targets both tumor-intrinsic signaling pathways and the immunosuppressive tumor microenvironment. The data summarized in this guide highlight its potential to reprogram the TME, particularly by modulating macrophage populations, and to synergize with a range of other anti-cancer therapies. The provided experimental protocols and workflow diagrams serve as a resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of TNO155. Continued research and clinical evaluation are crucial to fully elucidate its role in the evolving landscape of cancer immunotherapy.
References
- 1. tno155 - My Cancer Genome [mycancergenome.org]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. rupress.org [rupress.org]
- 11. targetedonc.com [targetedonc.com]
- 12. | BioWorld [bioworld.com]
- 13. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
TNO155: An In-Depth Technical Guide to Early In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies establishing the efficacy of TNO155, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. The data herein summarizes key findings from foundational preclinical research, offering insights into its mechanism of action, therapeutic potential in various cancer models, and synergistic effects when combined with other targeted agents.
Core Efficacy Data: A Quantitative Summary
The following tables present a structured summary of the quantitative data from in vitro studies of TNO155, facilitating a clear comparison of its activity across different cancer contexts and in combination with other inhibitors.
| Cell Line | Cancer Type | TNO155 IC50 (µM) | Notes |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 0.100 | 5-day cell proliferation assay.[1] |
| Various OSCC Lines | Oral Squamous Cell Carcinoma | 0.39 - 211.1 | IC50 values determined for 21 OSCC cell lines via MTT assay.[2] |
Table 1: Single-Agent Activity of TNO155 in Cancer Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) of TNO155 as a single agent in various cancer cell lines, demonstrating its range of potency.
| Combination | Cancer Model | Effect |
| TNO155 + Nazartinib (EGFRi) | EGFR-mutant lung cancer | Combination benefit observed, with sustained ERK inhibition.[3][4][5] |
| TNO155 + BRAF & MEK inhibitors | BRAFV600E colorectal cancer | Synergistic effect by blocking ERK feedback activation.[3][4][5] |
| TNO155 + KRASG12C inhibitors | KRASG12C cancer cells | Enhanced efficacy by blocking feedback activation of wild-type KRAS or other RAS isoforms.[3][4][5] |
| TNO155 + Ribociclib (CDK4/6i) | Lung and colorectal cancer xenografts | Combination benefit demonstrated in a large panel of patient-derived xenografts.[3][4] |
| TNO155 + Everolimus (mTOR inhibitor) | Oral Squamous Cell Carcinoma | Synergistic interaction observed.[2] |
| TNO155 + Lorlatinib (ALKi) | Lorlatinib-resistant ALK-F1174L neuroblastoma cells | Resensitization to lorlatinib was observed.[6][7] |
Table 2: In Vitro Combination Efficacy of TNO155. This table summarizes the outcomes of combining TNO155 with other targeted therapies, showcasing its potential to overcome resistance and enhance therapeutic responses.
Key Signaling Pathways and Mechanisms of Action
TNO155 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][8] By binding to a tunnel-like pocket in SHP2, TNO155 stabilizes the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby attenuating downstream signaling cascades that are often hyperactivated in cancer.
Figure 1: TNO155 Mechanism of Action. This diagram illustrates how TNO155 inhibits SHP2, thereby blocking the downstream RAS-MAPK signaling pathway that drives cell proliferation and survival.
A key observation in several preclinical models is that targeted therapies, such as EGFR or BRAF inhibitors, can lead to the feedback activation of RTK signaling, which limits their efficacy. TNO155 has been shown to effectively block this feedback loop, providing a strong rationale for its use in combination therapies.[3][4]
Figure 2: TNO155 Overcomes Feedback Activation. This diagram depicts the logical relationship where targeted therapies can induce feedback activation of RTKs, which is effectively blocked by the addition of TNO155.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following sections detail the methodologies for the key in vitro experiments.
Cell Proliferation Assay
-
Objective: To determine the effect of TNO155, alone or in combination, on the viability and growth of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PC-9, HCC827, NCI-H2122) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of TNO155 and/or other inhibitors (e.g., nazartinib, erlotinib). A DMSO-treated control was included.
-
Incubation: The treated cells were incubated for a period of 5 to 6 days.[1][3]
-
Viability Assessment: Cell viability was measured using a commercially available assay, such as the MTT assay or CellTiter-Glo.
-
Data Analysis: The results were normalized to the DMSO-treated control cells, and IC50 values were calculated using non-linear regression analysis.
-
Figure 3: Cell Proliferation Assay Workflow. A step-by-step diagram outlining the experimental protocol for assessing the impact of TNO155 on cancer cell viability.
Immunoblotting
-
Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in the SHP2 signaling pathway.
-
Methodology:
-
Cell Treatment: Cancer cells were treated with TNO155, other inhibitors, or combinations for specified durations (e.g., 1, 2, 24, or 48 hours).[2][4]
-
Cell Lysis: Following treatment, cells were washed and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-MEK, MEK).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to phosphorylated proteins was compared to that of the total protein to determine the extent of pathway inhibition. For instance, in OSCC cell lines, TNO155 was shown to cause a dose-dependent suppression of p-ERK and p-MEK.[2] In KRAS G12C mutant cells, immunoblotting was used to observe the mobility shift of KRAS, indicating covalent binding of the inhibitor, and to assess the levels of p-ERK.[4][9]
-
This guide provides a foundational understanding of the early in vitro efficacy of TNO155. The presented data and experimental workflows underscore its potential as a targeted cancer therapy, particularly in combination with other agents to overcome resistance and improve patient outcomes. Further research continues to explore the full therapeutic utility of this promising SHP2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
TNO155: Application Notes and Protocols for In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2][][4] TNO155 targets the PTPN11 gene product, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][4]
Mechanism of Action
TNO155 functions by binding to and inhibiting SHP2, which prevents SHP2-mediated signaling.[1] This inhibition disrupts the RAS-RAF-ERK signaling cascade, ultimately leading to a decrease in the growth of tumor cells where this pathway is active.[1] SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of RAS. By inhibiting SHP2, TNO155 can effectively block signaling from various RTKs, making it a promising agent for cancers driven by RTK and MAPK pathway dysregulation.[5]
References
TNO155: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), in cell culture experiments.
Introduction
TNO155 is an orally bioavailable small molecule inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2][3] SHP2 is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is implicated in the pathogenesis of various cancers.[4][5] TNO155 binds to an allosteric site on SHP2, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[5][6]
Solubility of TNO155
Proper solubilization of TNO155 is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of TNO155 in common laboratory solvents. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, using a fresh, unopened vial of DMSO is recommended.[7] For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial.[3]
| Solvent | Concentration | Notes |
| DMSO | 66.67 mg/mL (158.00 mM)[7] | Requires sonication.[7] |
| 84 mg/mL (199.07 mM) | Use fresh DMSO as moisture can reduce solubility.[1] | |
| 250 mg/mL (592.49 mM)[3] | ||
| Ethanol | 5 mg/mL[1] | |
| Water | Insoluble[1] | |
| PBS | Insoluble | Based on insolubility in water. |
| Cell Culture Media | Insoluble | Direct dissolution is not recommended due to low aqueous solubility. |
Preparation of TNO155 for Cell Culture Experiments
The following protocols provide a step-by-step guide for preparing TNO155 stock and working solutions for in vitro studies. All steps should be performed under sterile conditions in a biological safety cabinet.
Preparation of TNO155 Stock Solution (10 mM in DMSO)
Materials:
-
TNO155 powder
-
Anhydrous/fresh DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol:
-
Calculate the required amount of TNO155 and DMSO. The molecular weight of TNO155 is 421.95 g/mol . To prepare a 10 mM stock solution, dissolve 4.22 mg of TNO155 in 1 mL of DMSO.
-
Weigh the TNO155 powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the TNO155 powder.
-
Vortex the solution for several minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 10-15 minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of TNO155 Working Solutions in Cell Culture Medium
Materials:
-
10 mM TNO155 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Protocol:
-
Thaw the 10 mM TNO155 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM final concentration: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution. b. For a 1:1000 dilution, directly add 1 µL of the 10 mM stock solution to 1 mL of the final volume of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or swirling.
-
Add the TNO155 working solution to your cell culture plates. Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of TNO155 used.
Mechanism of Action and Signaling Pathway
TNO155 is an allosteric inhibitor of SHP2.[5] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic site of the PTP domain. Upon activation by binding to phosphotyrosine residues on receptor tyrosine kinases (RTKs), a conformational change occurs, exposing the catalytic site. TNO155 binds to a pocket on SHP2, locking it in the inactive conformation and preventing its activation.
By inhibiting SHP2, TNO155 effectively blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[1][2][3] While its primary effect is on the MAPK pathway, some studies have shown that TNO155 can also suppress the JAK/STAT signaling pathway.[6]
TNO155 Mechanism of Action
Caption: TNO155 allosterically inhibits SHP2, blocking MAPK and JAK/STAT signaling.
Experimental Workflow for TNO155 Cell Culture Studies
Caption: Workflow for preparing and using TNO155 in cell culture experiments.
Summary of In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) of TNO155 has been determined in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| KYSE520 | Esophageal Cancer | pERK Inhibition | 0.008[7] |
| KYSE520 | Esophageal Cancer | 5-day Cell Proliferation | 0.100[7] |
| Wild-type SHP2 | (Biochemical Assay) | SHP2 Inhibition | 0.011[7] |
| NCI-H3255 | Lung Cancer | 6-day Cell Viability | < 1.5 |
| HCC827 | Lung Cancer | 6-day Cell Viability | < 1.5 |
| PC9 | Lung Cancer | 6-day Cell Viability | < 1.5 |
| PC-9 | Lung Cancer | Cell Viability | 1.56 |
| PC-9 EGFR T790M/C797S | Lung Cancer | Cell Viability | 1.38 |
| HCC827-GR | Lung Cancer | Cell Viability | 1.38 |
Quality Control
-
Purity: Ensure the TNO155 used is of high purity (≥98%).
-
Vehicle Control: Always include a vehicle control (DMSO at the same final concentration) in all experiments to account for any effects of the solvent.
-
Dose-Response: Perform dose-response experiments to determine the optimal concentration of TNO155 for your specific cell line and experimental conditions.
-
Target Engagement: Confirm the on-target activity of TNO155 by assessing the phosphorylation status of downstream effectors like ERK (p-ERK) via Western blotting.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock solution in cell culture media, try performing serial dilutions in a stepwise manner. Ensure the final DMSO concentration is as low as possible.
-
Low Potency: If TNO155 appears less potent than expected, verify the purity and proper storage of the compound. Ensure that the stock solution has not undergone multiple freeze-thaw cycles. Confirm the SHP2 dependency of your cell line.
-
Cell Toxicity: If significant cell death is observed even at low concentrations, ensure the final DMSO concentration is not exceeding cytotoxic levels for your specific cell line. Perform a DMSO toxicity curve to determine the tolerance of your cells.
Safety Precautions
TNO155 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detection of p-ERK Inhibition by TNO155 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TNO155 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a critical signaling node that functions downstream of receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-MAPK pathway.[1][2][3] Dysregulation of this pathway is a common driver in various cancers.[1][4] TNO155 has been shown to inhibit SHP2, leading to the inactivation of downstream signaling, including the phosphorylation of ERK1/2 (p44/42 MAPK).[1] Therefore, assessing the levels of phosphorylated ERK (p-ERK) is a reliable method for evaluating the efficacy of TNO155. These application notes provide a detailed protocol for performing a Western blot to quantify the dose-dependent inhibition of p-ERK in cancer cell lines following treatment with TNO155.
Signaling Pathway Overview
Growth factor binding to an RTK triggers a signaling cascade that activates RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK, which subsequently phosphorylates ERK. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression or phosphorylates cytoplasmic targets, leading to cellular responses like proliferation and survival.[4] SHP2 is required for the sustained activation of RAS and the MAPK pathway. TNO155 inhibits SHP2, thereby blocking this cascade and reducing p-ERK levels.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., neuroblastoma cell lines with ALK mutations) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[4]
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.[4]
-
TNO155 Treatment: Prepare serial dilutions of TNO155 in the cell culture medium. A typical concentration range to test for a dose-response effect is 0.1 nM to 1000 nM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest TNO155 dose.[4]
-
Incubation: Replace the medium with the TNO155-containing medium and incubate for a predetermined time. A typical treatment time to observe inhibition of phosphorylation is 1-4 hours.[4]
-
Stimulation (Optional): If the cell line requires stimulation to activate the ERK pathway, add a stimulant (e.g., 100 ng/mL EGF for 15 minutes) after the TNO155 pre-treatment period.[4]
Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[4]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[4]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.[4]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 12% gel).[5] Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[4][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block non-specific binding sites by incubating the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with an anti-phospho-ERK1/2 (Thr202/Tyr204) antibody, typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST, overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[6]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane should be stripped of the p-ERK antibodies and re-probed for total ERK.[7] Incubate the membrane in a stripping buffer, wash, re-block, and then repeat steps 5-9 using an anti-total ERK1/2 antibody.[4][6]
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software.[4] The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample.[4] This ratio is then compared across the different treatment conditions to determine the dose-dependent effect of TNO155.
Table 1: Representative Quantitative Data of p-ERK and Total ERK Levels after TNO155 Treatment
| Treatment | TNO155 Conc. (nM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK (Relative to Vehicle) |
| Vehicle Control | 0 (DMSO) | 15,230 | 15,500 | 0.98 | 0% |
| TNO155 | 1 | 12,184 | 15,450 | 0.79 | 19.4% |
| TNO155 | 10 | 7,920 | 15,600 | 0.51 | 48.0% |
| TNO155 | 100 | 3,351 | 15,380 | 0.22 | 77.6% |
| TNO155 | 1000 | 1,066 | 15,420 | 0.07 | 92.9% |
Expected Results:
Treatment with TNO155 is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[4] This demonstrates that TNO155 effectively inhibits the MAPK signaling pathway by targeting SHP2. The synergistic effects of TNO155 with other inhibitors, such as ALK-TKIs, can also be assessed by observing enhanced inactivation of the RAS-MAPK pathway.[1]
References
- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols: TNO155 Combination Therapy with EGFR Inhibitors in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key mechanisms of resistance involves the reactivation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. SHP2 (Src homology 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a critical downstream signaling node that mediates RAS activation. TNO155 is a potent and selective allosteric inhibitor of SHP2, which has shown promise in preclinical studies for overcoming resistance to targeted therapies.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing TNO155 in combination with EGFR inhibitors in preclinical lung cancer models. The combination of TNO155 with an EGFR inhibitor, such as nazartinib, has been shown to provide a synergistic anti-tumor effect by sustaining the inhibition of the ERK signaling pathway.[4][5] This document will guide researchers in designing and executing key experiments to evaluate the efficacy and mechanism of this combination therapy.
Signaling Pathway and Rationale for Combination Therapy
The binding of EGF to its receptor (EGFR) triggers receptor dimerization and autophosphorylation, leading to the recruitment of adaptor proteins like Grb2. This complex then recruits SOS1, a guanine nucleotide exchange factor, which activates RAS. Activated RAS, in turn, initiates the RAF-MEK-ERK (MAPK) signaling cascade, promoting cell proliferation and survival. SHP2 is essential for the sustained activation of this pathway by dephosphorylating regulatory sites. In the context of EGFR TKI resistance, SHP2 can mediate pathway reactivation, rendering the cells insensitive to EGFR inhibition alone. By inhibiting SHP2 with TNO155, the reactivation of the RAS-MAPK pathway is blocked, thereby restoring sensitivity to EGFR inhibitors.[4][6][7]
Data Presentation
In Vitro Cell Viability
The combination of TNO155 and an EGFR inhibitor demonstrates synergistic activity in reducing the viability of EGFR-mutant NSCLC cells, including those with acquired resistance to EGFR TKIs.
Table 1: Effect of TNO155 and Nazartinib on Cell Viability of EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Treatment | Concentration (µM) | % Viability (relative to DMSO) |
| HCC827 | exon19del | Nazartinib | 0.1 | ~40% |
| TNO155 | 1 | ~80% | ||
| Nazartinib + TNO155 | 0.1 + 1 | ~10% | ||
| HCC827-GR | exon19del, MET amp | Nazartinib | 0.1 | ~90% |
| TNO155 | 1 | ~75% | ||
| Nazartinib + TNO155 | 0.1 + 1 | ~20% | ||
| PC-9 | exon19del | Nazartinib | 0.1 | ~50% |
| TNO155 | 1 | ~85% | ||
| Nazartinib + TNO155 | 0.1 + 1 | ~15% | ||
| PC-9-T790M/C797S | exon19del, T790M, C797S | Nazartinib | 1 | ~95% |
| TNO155 | 1 | ~80% | ||
| Nazartinib + TNO155 | 1 + 1 | ~40% |
Data are approximated from graphical representations in Liu et al., Clinical Cancer Research, 2021.[5]
In Vivo Tumor Growth Inhibition
In xenograft models of EGFR-mutant NSCLC, the combination of TNO155 and an EGFR inhibitor leads to significant tumor growth inhibition.
Table 2: In Vivo Efficacy of TNO155 and Nazartinib in an HCC827-GR Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral gavage, daily | 0% |
| Nazartinib | 25 mg/kg | Oral gavage, daily | Moderate |
| TNO155 | 20 mg/kg | Oral gavage, twice daily | Moderate |
| Nazartinib + TNO155 | 25 mg/kg + 20 mg/kg | Oral gavage, daily/twice daily | Significant |
Qualitative summary based on findings from Liu et al., Clinical Cancer Research, 2021.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol outlines the steps to assess the effect of TNO155 and an EGFR inhibitor on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, PC-9, and their resistant derivatives)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNO155 and EGFR inhibitor (e.g., nazartinib)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture NSCLC cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of TNO155 and the EGFR inhibitor in culture medium.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT/MTS Addition and Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Remove the medium and add 100 µL of solubilization solution.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Normalize absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of key proteins in the EGFR-MAPK pathway.
Materials:
-
NSCLC cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-EGFR, anti-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate cells and treat with TNO155 and/or an EGFR inhibitor for the desired time (e.g., 2, 24, or 48 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: In Vivo Xenograft Model Study
This protocol describes the evaluation of TNO155 and EGFR inhibitor combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
NSCLC cells (e.g., HCC827-GR)
-
Matrigel
-
TNO155 and EGFR inhibitor formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 NSCLC cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Administer vehicle, TNO155, EGFR inhibitor, or the combination via oral gavage according to the specified dosages and schedule (e.g., daily for EGFRi, twice daily for TNO155).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., based on tumor volume limits), euthanize the mice and excise the tumors for further analysis.
-
Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis
This protocol is for assessing cell proliferation (Ki67) and apoptosis (TUNEL) in tumor tissues from the xenograft study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Blocking solution (e.g., hydrogen peroxide, protein block)
-
Primary antibodies (anti-Ki67)
-
TUNEL assay kit
-
HRP-conjugated secondary antibody (for Ki67)
-
DAB substrate kit (for Ki67)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval.
-
-
Staining:
-
For Ki67:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with anti-Ki67 primary antibody.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
-
For TUNEL:
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves proteinase K treatment, incubation with TdT enzyme and labeled nucleotides, and detection with a fluorescent or chromogenic system.
-
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a microscope.
-
Quantify the percentage of Ki67-positive or TUNEL-positive cells in multiple fields of view per tumor.
-
Conclusion
The combination of the SHP2 inhibitor TNO155 with an EGFR inhibitor represents a promising therapeutic strategy to overcome resistance in EGFR-mutant NSCLC. The protocols provided herein offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy and elucidate its mechanism of action in relevant lung cancer models. These studies are crucial for the continued development and clinical translation of novel cancer therapies.
References
- 1. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synergistic Inhibition of Colorectal Cancer Cells with TNO155 and KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in colorectal cancer (CRC), with the KRAS G12C mutation being a specific target for novel therapeutic agents. While KRAS G12C inhibitors like sotorasib and adagrasib have shown clinical activity, their efficacy in CRC is often limited by intrinsic and acquired resistance mechanisms. One key resistance pathway involves the feedback activation of receptor tyrosine kinases (RTKs), which reactivates the RAS-MAPK signaling cascade.
The protein tyrosine phosphatase SHP2 is a critical signaling node downstream of multiple RTKs. Inhibition of SHP2 presents a promising strategy to overcome resistance to KRAS G12C inhibitors. TNO155 is a potent and selective allosteric inhibitor of SHP2. Preclinical studies have demonstrated that combining TNO155 with KRAS G12C inhibitors results in synergistic antitumor activity in KRAS G12C-mutant CRC models by preventing the feedback reactivation of wild-type RAS isoforms and sustaining the suppression of MAPK signaling.[1][2][3] This document provides detailed application notes and protocols for studying the combined effects of TNO155 and KRAS G12C inhibitors in colorectal cancer cells.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of TNO155 and a representative KRAS G12C inhibitor (Cpd 12a) on the proliferation of the KRAS G12C-mutant colorectal cancer cell line, LIM2099.
Table 1: Anti-proliferative Effects of TNO155 and KRAS G12C Inhibitor (Cpd 12a) in LIM2099 Colorectal Cancer Cells
| Treatment Group | Concentration (µM) | Inhibition (%) |
| TNO155 | 0.3 | ~20 |
| Cpd 12a | 0.2 | ~30 |
| TNO155 + Cpd 12a | 0.3 + 0.2 | >80 |
Data are approximated from graphical representations in the cited literature and represent the mean of three replicates. The assay was conducted over 14 days.[3]
Table 2: Synergy Scores for the Combination of TNO155 and KRAS G12C Inhibitor (Cpd 12a) in Colorectal Cancer Cell Lines
| Cell Line | Synergy Score (Bliss) |
| LIM2099 | >10 |
Synergy scores were calculated based on a combination dose matrix evaluating anti-proliferative effects. A score greater than 10 is considered synergistic.[3]
Signaling Pathway
The combination of TNO155 and a KRAS G12C inhibitor effectively suppresses the RAS-MAPK signaling pathway through a dual-targeting mechanism. The KRAS G12C inhibitor directly targets the mutant KRAS protein, leading to an initial inhibition of downstream signaling. However, this can trigger a feedback loop involving the activation of RTKs, which in turn activates wild-type RAS isoforms via SHP2 and SOS1, leading to the reactivation of the MAPK pathway. TNO155, by inhibiting SHP2, blocks this feedback loop, resulting in a sustained and more profound inhibition of ERK phosphorylation and downstream signaling.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the synergistic effects of TNO155 and KRAS G12C inhibitors in colorectal cancer cell lines.
Experimental Protocols
Cell Culture
Cell Line: LIM2099 (KRAS G12C mutant colorectal adenocarcinoma)
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells at a density that allows for logarithmic growth throughout the treatment period.
Cell Viability and Proliferation Assay (IncuCyte)
This protocol is adapted for real-time monitoring of cell proliferation using the IncuCyte live-cell imaging system.
Materials:
-
96-well flat-bottom tissue culture plates
-
LIM2099 cells
-
Complete culture medium
-
TNO155 (stock solution in DMSO)
-
KRAS G12C inhibitor (e.g., adagrasib or sotorasib; stock solution in DMSO)
-
IncuCyte S3 Live-Cell Analysis System
Procedure:
-
Seed LIM2099 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in the incubator.
-
Prepare serial dilutions of TNO155 and the KRAS G12C inhibitor in complete culture medium. Also prepare combination treatments at various dose ratios.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, maintaining a final DMSO concentration below 0.1%).
-
Place the plate in the IncuCyte system.
-
Acquire phase-contrast images every 2-4 hours for the duration of the experiment (e.g., 72 hours to 14 days).
-
Analyze the images using the IncuCyte software to determine the percent confluency over time.
-
Normalize the confluency of treated wells to the vehicle-treated control wells to determine the percent inhibition of cell proliferation.
Western Blot Analysis for Phospho-ERK
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK to assess the impact of the drug combination on MAPK pathway signaling.
Materials:
-
6-well tissue culture plates
-
LIM2099 cells
-
Complete culture medium
-
TNO155 and KRAS G12C inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed LIM2099 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat cells with TNO155 (e.g., 0.3 µM) for 1 hour.[3]
-
Add the KRAS G12C inhibitor (e.g., 0.1 or 0.5 µM) and incubate for the desired time points (e.g., 15 minutes, 1 hour, 2 hours, 24 hours, 48 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK as a loading control.
-
Quantify the band intensities using image analysis software.
Synergy Analysis
The Bliss Independence model is commonly used to determine if the combined effect of two drugs is greater than their individual effects.
Calculation: The expected fractional inhibition (E) for two drugs (A and B) assuming they act independently is calculated as: E_expected = E_A + E_B - (E_A * E_B)
Where E_A and E_B are the fractional inhibitions of drug A and drug B alone, respectively.
The synergy score is then calculated as the difference between the observed fractional inhibition (E_observed) and the expected fractional inhibition: Synergy Score = E_observed - E_expected
A positive synergy score indicates a synergistic effect, a score of zero indicates an additive effect, and a negative score indicates an antagonistic effect. Data from the combination dose-matrix experiment (from the cell viability assay) is used for this calculation.
Conclusion
The combination of the SHP2 inhibitor TNO155 and a KRAS G12C inhibitor represents a rational and effective therapeutic strategy for KRAS G12C-mutant colorectal cancer. The provided protocols and application notes offer a framework for researchers to investigate this promising combination therapy in a preclinical setting. The synergistic effects observed in vitro highlight the potential of this approach to overcome resistance and improve therapeutic outcomes for patients with this challenging malignancy. Further in vivo studies are warranted to validate these findings.
References
Application Notes and Protocols: Synergistic Inhibition of Preclinical Cancer Models with TNO155 and CDK4/6 Inhibitors
For Research Use Only.
Introduction
The combination of TNO155, a potent and selective allosteric inhibitor of SHP2, and a CDK4/6 inhibitor, such as ribociclib, has demonstrated significant synergistic anti-tumor activity in various preclinical cancer models. This combination strategy targets two critical pathways involved in cancer cell proliferation and survival: the RAS/MAPK signaling cascade and the cell cycle machinery. TNO155 inhibits the SHP2 phosphatase, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway.[1][2] CDK4/6 inhibitors induce G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein.[3] Preclinical evidence suggests that the dual inhibition of these pathways leads to a more profound and durable anti-tumor response compared to either agent alone, providing a strong rationale for clinical investigation.[4][5]
These application notes provide a summary of the preclinical data, detailed protocols for key experiments to assess the synergy between TNO155 and CDK4/6 inhibitors, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Synergy of TNO155 and Ribociclib
| Cell Line | Cancer Type | Assay | TNO155 IC50 (µM) | Ribociclib IC50 (µM) | Combination Effect | Reference |
| HCC827 | Non-Small Cell Lung Cancer | Colony Formation | >3 | >1 | Synergistic Inhibition | [5] |
| NCI-H3255 | Non-Small Cell Lung Cancer | Proliferation | ~1.5 | Not specified | Combination Benefit | [2] |
| Various KRAS-mutant | Colorectal and Lung Cancer | Colony Formation | 3 (single dose) | 1 (single dose) | Enhanced Inhibition | [5] |
| NF1-MPNST cell lines | Malignant Peripheral Nerve Sheath Tumor | Cell Growth | 0.3-3 | 1-3 | Additive anti-proliferative effects | [6] |
| MCF-7 (Rb WT) | Breast Cancer | MTT | 4 µg/ml (72h) | Not Applicable | Not Applicable | [3] |
| MCF-7 (Rb KD) | Breast Cancer | MTT | 6 µg/ml (72h) | Not Applicable | Not Applicable | [3] |
In Vivo Efficacy of TNO155 and Ribociclib Combination
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Durability | Reference |
| Patient-Derived Xenografts (PDX) | Malignant Peripheral Nerve Sheath Tumor | TNO155 + Ribociclib | Enhanced tumor suppression | More durable response at 10 weeks | [4] |
| NSCLC and Colorectal Cancer PDXs | Non-Small Cell Lung and Colorectal Cancer | TNO155 (10 mpk, bid) + Ribociclib (75 mpk, qd) | Statistically significant reduction in tumor volume | Not specified | [5] |
| LU-99 Xenografts | Lung Cancer | TNO155 (20 mpk, bid) + Ribociclib (75 mpk, qd) | Significant tumor growth inhibition | Not specified | [5] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of TNO155 and a CDK4/6 inhibitor, alone and in combination, on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
TNO155 (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., Ribociclib, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TNO155 and the CDK4/6 inhibitor in culture medium.
-
Treat the cells with various concentrations of TNO155, the CDK4/6 inhibitor, or the combination of both. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Colony Formation Assay
Objective: To assess the long-term effect of TNO155 and a CDK4/6 inhibitor on the proliferative capacity and survival of single cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
TNO155
-
CDK4/6 inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with TNO155, the CDK4/6 inhibitor, or the combination at desired concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the number and size of colonies.
Western Blot Analysis
Objective: To analyze the effect of TNO155 and a CDK4/6 inhibitor on the expression and phosphorylation status of key proteins in the MAPK and cell cycle pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Rb, anti-p-Rb, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of TNO155 and a CDK4/6 inhibitor on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of TNO155 and a CDK4/6 inhibitor, alone and in combination, in a more clinically relevant in vivo model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived tumor tissue
-
TNO155 formulation for in vivo administration
-
CDK4/6 inhibitor formulation for in vivo administration
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, TNO155 alone, CDK4/6 inhibitor alone, combination).
-
Administer the treatments according to the specified dose and schedule (e.g., oral gavage daily).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
The combination of the SHP2 inhibitor TNO155 and a CDK4/6 inhibitor represents a promising therapeutic strategy for a range of cancers. The preclinical data strongly support the synergistic anti-tumor effects of this combination, which are mediated through the dual targeting of the MAPK signaling pathway and the cell cycle. The protocols outlined in these application notes provide a comprehensive framework for researchers to further investigate and validate the efficacy of this combination in various preclinical models. These studies are crucial for informing the clinical development of this combination therapy for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
TNO155 Phase I Clinical Trial Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the treatment schedules, experimental protocols, and key findings from the Phase I clinical trials of TNO155, a selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The information is intended to guide further research and development of this compound.
Introduction to TNO155
TNO155 is an orally administered small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation through the MAPK signaling pathway.[1][2] SHP2 is also implicated in immune checkpoint modulation via the PD-1/PD-L1 pathway.[2][3] As an oncoprotein overexpressed in various cancers, SHP2 is a compelling therapeutic target.[3] The initial first-in-human Phase I trial, CTNO155X2101 (NCT03114319), was an open-label, dose-escalation and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adults with advanced solid tumors.[1][4][5] Subsequent Phase Ib studies have explored TNO155 in combination with other targeted therapies and immunotherapies.[6][7][8]
TNO155 Signaling Pathway
TNO155 allosterically inhibits SHP2, which is a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Activated receptor tyrosine kinases (RTKs) recruit SHP2, which in turn dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling. By inhibiting SHP2, TNO155 aims to block this pathway, thereby inhibiting tumor cell proliferation and survival.[3] Preclinical studies have also shown that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[9]
Phase I Clinical Trial Treatment Schedules
The Phase I clinical development of TNO155 has explored various dosing schedules for both monotherapy and combination regimens.
Monotherapy Dose Escalation (NCT03114319)
The initial dose-finding study evaluated multiple schedules to determine the optimal dose and regimen.[1]
| Schedule Type | Dosing Regimen | Dose Range | Number of Patients (n) |
| 2 weeks on / 1 week off | Once Daily (QD) | 1.5 - 70 mg | 55 |
| Twice Daily (BID) | 30 - 50 mg | 25 | |
| 3 weeks on / 1 week off | Once Daily (QD) | 30 - 60 mg | 32 |
| Continuous | Once Daily (QD) | 40 or 50 mg | 6 |
Combination Therapy Dose Escalation
TNO155 has been evaluated in combination with various agents, including PD-1 inhibitors, CDK4/6 inhibitors, and KRAS G12C inhibitors.
TNO155 with Spartalizumab (anti-PD-1) (NCT04000529)[6][10]
| TNO155 Dosing Schedule | TNO155 Dose | Spartalizumab Dose |
| 2 weeks on / 1 week off | 5-50 mg BID, 20 or 60 mg QD | 300 mg every 3 weeks |
| Recommended Dose | 60 mg QD | 300 mg every 3 weeks |
TNO155 with Ribociclib (CDK4/6 inhibitor) (NCT04000529)[6][10]
| TNO155 Dosing Schedule | TNO155 Dose | Ribociclib Dosing Schedule | Ribociclib Dose |
| 2w/1w or 3w/1w | 20-60 mg QD, 20-40 mg BID | Continuous, 2w/1w, or 3w/1w | 150-200 mg QD |
| Recommended Dose | 40 mg QD (2w/1w) | Continuous | 200 mg QD |
TNO155 with JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188)[7]
| TNO155 Dosing Schedule | TNO155 Dose | JDQ433 Dosing Schedule | JDQ433 Dose |
| Optimal Dosing Schedule | 2 weeks on / 1 week off | Continuous | 200 mg BID |
| 10 mg BID |
Quantitative Data Summary
Pharmacokinetics of TNO155 (Monotherapy)
Pharmacokinetic analyses revealed rapid absorption and dose-proportional exposure.[1][11]
| Parameter | Value |
| Median Time to Maximum Concentration (Tmax) | ~1.1 hours |
| Median Half-life (T½) | ~34 hours |
| Dose Proportionality (AUCτ beta) | 1.09 (90% CI 1.02–1.16) |
Clinical Efficacy
Monotherapy (NCT03114319) [1]
| Best Observed Response | Percentage of Patients | Median Duration |
| Stable Disease (SD) | 20% (24/118) | 4.9 months |
Combination with Spartalizumab (NCT04000529) [6]
| Response Metric | All Doses (n=57) | Recommended Dose (n=19) |
| Disease Control Rate (DCR) | 26.3% | 31.6% |
| Partial Response (PR) Rate | 1.8% | 5.3% |
| Stable Disease (SD) Rate | 24.6% | 26.3% |
Combination with Ribociclib (NCT04000529) [6]
| Response Metric | All Doses (n=46) | Recommended Dose (n=9) |
| Disease Control Rate (DCR) | 13.0% | 44.4% |
Combination with JDQ433 (NCT04699188) in NSCLC Patients [7]
| Response Metric | KRAS G12C Inhibitor Pre-treated (n=12) | KRAS G12C Inhibitor Naïve (n=12) |
| Objective Response Rate (ORR) | 33.3% | 33.3% |
| Disease Control Rate (DCR) | 66.7% | 83.3% |
Safety and Tolerability (Monotherapy)
The most common treatment-related adverse events (AEs) were generally Grade 1/2.[1]
| Adverse Event (All Grades) | Percentage of Patients |
| Increased blood creatine phosphokinase | 28% |
| Peripheral edema | 26% |
| Diarrhea | 26% |
| Acneiform dermatitis | 23% |
The most common Grade ≥3 treatment-related AEs included decreased platelets (4%), and increased aspartate aminotransferase, diarrhea, and decreased neutrophils (3% each).[1]
Experimental Protocols
The following are generalized protocols for key experiments cited in the TNO155 Phase I trials. Specific details may vary based on the central laboratory's standard operating procedures.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion of TNO155.
Methodology:
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-defined time points pre- and post-dose.[5]
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Drug Extraction: Extract TNO155 from plasma using liquid-liquid or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify TNO155 concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as Tmax, Cmax, AUC, and T½.
Pharmacodynamic (PD) Analysis: DUSP6 Expression
Objective: To measure the inhibition of the MAPK pathway by assessing the expression of DUSP6, a downstream target of ERK signaling.[1][11]
Methodology:
-
Biopsy Collection: Obtain paired tumor biopsies before and during treatment.
-
RNA Extraction: Isolate total RNA from biopsy samples using a suitable kit.
-
RNA Quality Control: Assess RNA integrity and concentration.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for DUSP6 and a reference gene.
-
Data Analysis: Calculate the relative change in DUSP6 expression between pre- and on-treatment samples. A reduction in DUSP6 expression indicates SHP2 inhibition.[1][11]
Whole-Transcriptome RNA Sequencing
Objective: To gain a comprehensive understanding of the molecular changes induced by TNO155 treatment.
Methodology:
-
RNA Extraction and QC: As described in the PD analysis protocol.
-
Library Preparation: Construct sequencing libraries from the RNA samples.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon treatment.
-
Pathway Analysis: Determine which biological pathways are enriched in the differentially expressed genes.
-
Conclusion
The Phase I clinical trials of TNO155 have established a foundation for its further development. The compound has demonstrated a manageable safety profile and favorable pharmacokinetic properties, with evidence of target engagement.[1] While monotherapy has shown limited anti-tumor activity, the combination of TNO155 with other targeted agents, particularly KRAS G12C inhibitors, has shown promising efficacy.[7] The optimal dose and schedule for TNO155 in various combinations are still under investigation.[1] These application notes and protocols provide a framework for researchers to build upon as TNO155 progresses through clinical development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tno155 - My Cancer Genome [mycancergenome.org]
- 4. An open-label, multi-center, phase I, dose finding study of oral TNO155 in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 11. researchgate.net [researchgate.net]
Pharmacokinetic Profile of TNO155 in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical pharmacokinetic (PK) properties of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] The accompanying protocols offer detailed methodologies for conducting similar PK analyses in animal models, serving as a guide for researchers in the field of drug development.
Introduction to TNO155
TNO155 is an orally administered small molecule inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling target in oncology.[3][4] TNO155 binds to an allosteric site of SHP2, preventing its activation and subsequent signal transduction.[5] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other targeted agents.[6]
Data Presentation: Pharmacokinetic Parameters of TNO155
The pharmacokinetic profile of TNO155 has been characterized in several animal species. The following tables summarize the key PK parameters following oral administration, providing a comparative overview across different models.
Table 1: Key Pharmacokinetic Parameters of TNO155 in Various Animal Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (mL/min/kg) | 24 | 15 | 4 | 6 |
| Volume of Distribution (L/kg) | 3 | 7 | 3 | 4 |
| Half-life (hours) | 2 | 8 | 9 | 9 |
| Tmax (hours) | 0.8 | 1 | 2 | 2 |
| Oral Bioavailability (%) | 78 | 100 | >100 | 60 |
Data sourced from preclinical data presented by Novartis.[7]
Signaling Pathway of TNO155 Target: SHP2
TNO155 exerts its therapeutic effect by inhibiting the SHP2 phosphatase. SHP2 is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding and RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation and survival.[3][4][8] SHP2 also modulates other signaling cascades, including the PI3K-AKT and JAK-STAT pathways.[3][9]
Experimental Protocols
The following protocols provide a generalized framework for conducting pharmacokinetic studies of TNO155 in animal models. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of TNO155 after a single oral administration in mice.
2. Materials:
-
TNO155
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
3. Methodology:
-
Animal Acclimation: Acclimate mice for at least 7 days prior to the study with free access to food and water.
-
Dosing:
-
Fast mice overnight (approximately 12 hours) before dosing.
-
Prepare a homogenous suspension of TNO155 in the selected vehicle.
-
Administer a single oral dose of TNO155 via gavage. A typical dose for in vivo efficacy studies has been reported around 20 mg/kg twice daily, so a PK study might start with a similar or slightly lower single dose.[6]
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of TNO155 in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).
-
Protocol 2: In Vivo Efficacy and Pharmacodynamic Study in a Mouse Xenograft Model
1. Objective: To evaluate the anti-tumor efficacy of TNO155 in a relevant mouse xenograft model and correlate it with target engagement.
2. Materials:
-
Cancer cell line with a relevant genetic background (e.g., KRAS G12C mutant)
-
Immunocompromised mice (e.g., athymic nude mice)
-
TNO155 and vehicle
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (e.g., liquid nitrogen, lysis buffer)
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK)
3. Methodology:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, TNO155).
-
Administer TNO155 orally at a specified dose and schedule (e.g., 20 mg/kg twice daily).[6]
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor body weight as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Assessment:
-
At the end of the study (or at specific time points), collect tumor tissue.
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
-
Homogenize the tumor tissue and perform Western blotting to assess the phosphorylation status of downstream targets like ERK to confirm target engagement.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Analyze the Western blot data to determine the extent of target inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic and pharmacodynamic study.
Conclusion
TNO155 demonstrates favorable pharmacokinetic properties in multiple animal species, characterized by good oral bioavailability and a half-life that supports manageable dosing schedules.[7] The provided protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the pharmacokinetic and pharmacodynamic characteristics of TNO155 and other SHP2 inhibitors. These studies are essential for the successful translation of promising therapeutic candidates into clinical development.
References
- 1. tno155 - My Cancer Genome [mycancergenome.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
TNO155 Administration in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNO155 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway. As an oncoprotein and a potential immunomodulator, SHP2 is a compelling therapeutic target in oncology. TNO155 has demonstrated the potential to enhance anti-tumor activity in combination with other targeted therapies.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation of novel cancer therapies as they preserve the heterogeneity and architecture of the original tumor.[3] This document provides detailed application notes and protocols for the administration of TNO155 in PDX models.
Mechanism of Action and Signaling Pathway
TNO155 is an allosteric inhibitor that binds to a tunnel-like site on the SHP2 protein. This binding stabilizes SHP2 in an inactive conformation, thereby preventing its activation and downstream signaling.[4] The primary signaling cascade inhibited by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling molecules, leading to the downregulation of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK).[1] Additionally, TNO155 has been shown to suppress the JAK/STAT signaling pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[1]
Data Presentation: TNO155 Efficacy in PDX Models
The following tables summarize the quantitative data on the efficacy of TNO155, both as a single agent and in combination, in various PDX models.
Table 1: Single-Agent TNO155 Activity in PDX Models
| Tumor Type | PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Neuroblastoma | Kelly (ALK-F1174L) | TNO155 | 10 mg/kg, BID, PO | Variable moderate responses | [5] |
Table 2: Combination Therapy with TNO155 in PDX Models
| Tumor Type | PDX Model | Combination Treatment | Dosing Schedule | Outcome | Reference |
| NSCLC (KRAS G12C) | - | TNO155 + KRAS G12C inhibitor | - | Tumor shrinkage | [1] |
| Colorectal Cancer | - | TNO155 + Ribociclib (CDK4/6i) | - | Combination benefit | [2] |
| Lung Cancer | - | TNO155 + Ribociclib (CDK4/6i) | - | Combination benefit | [2] |
| Neuroblastoma | Kelly (ALK-F1174L) | TNO155 + Lorlatinib | TNO155: 7.5 mg/kg, BID, PO; Lorlatinib: 1 mg/kg, BID, PO | Significant growth inhibition | [5] |
Experimental Protocols
TNO155 Formulation for Oral Administration
TNO155 is orally bioavailable in mice, with a reported bioavailability of 78%.[4] For in vivo studies, TNO155 can be formulated as a suspension for oral gavage.
Materials:
-
TNO155 powder
-
Vehicle: 0.5% Methylcellulose (MC) with 0.2% Tween 80 in sterile water
Procedure:
-
Weigh the required amount of TNO155 powder based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition of Methylcellulose. Mix thoroughly until a homogenous suspension is formed.
-
Add the TNO155 powder to the vehicle.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
Prepare fresh on each day of dosing.
Establishment of Patient-Derived Xenografts (PDX)
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
Procedure:
-
Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Transport the tissue to the laboratory on ice in a sterile container with transport medium.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket. The use of Matrigel may improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
TNO155 Administration and Efficacy Study in PDX Models
Procedure:
-
Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the TNO155 formulation as described in Protocol 1.
-
Administer TNO155 via oral gavage at the predetermined dose and schedule (e.g., 10 mg/kg, twice daily). The control group should receive the vehicle only.
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis.
Pharmacodynamic Analysis
To confirm the on-target activity of TNO155, tumor lysates can be analyzed for the expression of downstream signaling proteins.
Procedure:
-
Excise tumors from the mice at the end of the study.
-
Snap-freeze the tumor tissue in liquid nitrogen or process it immediately.
-
Homogenize the tumor tissue and prepare protein lysates.
-
Perform Western blotting to analyze the levels of total and phosphorylated SHP2, ERK, and MEK. A reduction in the levels of p-ERK and p-MEK in the TNO155-treated group compared to the control group would indicate target engagement.
-
Alternatively, DUSP6 expression can be measured by qPCR as a pharmacodynamic marker of SHP2 inhibition.[1]
Conclusion
TNO155 is a promising SHP2 inhibitor with demonstrated preclinical activity in PDX models, particularly in combination with other targeted agents. The protocols outlined in this document provide a framework for researchers to effectively design and execute in vivo studies to evaluate the efficacy of TNO155 in various cancer types using patient-derived xenografts. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of TNO155.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TNO155 off-target effects and selectivity profile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNO155, a selective allosteric inhibitor of SHP2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TNO155?
A1: TNO155 is a potent and selective, orally active allosteric inhibitor of wild-type SHP2 (Src homology region 2 domain-containing phosphatase 2).[] It binds to an allosteric tunnel in the SHP2 protein, stabilizing it in an auto-inhibited conformation.[] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the RAS-MAPK signaling pathway, which is crucial for cell growth and differentiation.[2][3]
Q2: What are the known on-target and off-target effects of TNO155?
A2: The primary on-target effect of TNO155 is the inhibition of SHP2 phosphatase activity. This leads to the downstream inhibition of the MAPK pathway, as evidenced by reduced phosphorylation of ERK (pERK).[4][5] TNO155 has also been shown to suppress the JAK/STAT signaling pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[4][5] While TNO155 is highly selective for SHP2, some off-target activities have been identified at higher concentrations.
TNO155 Selectivity Profile
The following table summarizes the inhibitory activity of TNO155 against its primary target SHP2 and known off-targets.
| Target | Assay Type | IC50 | Reference |
| SHP2 (PTPN11) | Biochemical | 0.011 µM | [] |
| pERK (KYSE520 cells) | Cellular | 0.008 µM | |
| Cell Proliferation (KYSE520 cells) | Cellular | 0.100 µM | |
| Cav1.2 | Off-Target | 18 µM | |
| VMAT | Off-Target | 6.9 µM | |
| SST3 | Off-Target | 11 µM |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure consistent cell line passage number and health. Different cancer cell lines can exhibit varying sensitivity to TNO155. For example, IC50 values in a panel of 21 oral squamous cell carcinoma (OSCC) cell lines ranged from 0.39 µM to 211.1 µM.[4]
-
-
Possible Cause 2: Assay methodology.
-
Troubleshooting: The choice of proliferation assay (e.g., MTT, AlamarBlue) can influence results. Ensure the chosen assay is optimized for your specific cell line and that the incubation times are appropriate. Refer to the detailed experimental protocols below.
-
-
Possible Cause 3: Compound stability.
-
Troubleshooting: Prepare fresh dilutions of TNO155 for each experiment from a validated stock solution.
-
Issue 2: Lack of pERK inhibition in Western blot analysis.
-
Possible Cause 1: Insufficient TNO155 concentration or treatment time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for pERK inhibition in your cell line. A dose-dependent downregulation of p-MEK and p-ERK has been observed as early as 1-hour post-treatment.[4]
-
-
Possible Cause 2: Cell line is resistant to SHP2 inhibition.
-
Troubleshooting: Some cell lines may have compensatory signaling pathways that bypass the need for SHP2 signaling. Consider using a positive control cell line known to be sensitive to TNO155, such as KYSE520.
-
-
Possible Cause 3: Technical issues with the Western blot.
-
Troubleshooting: Ensure proper protein extraction, gel electrophoresis, transfer, and antibody incubation. Refer to the detailed Western blot protocol below.
-
Experimental Protocols
Biochemical SHP2 Phosphatase Assay
This protocol is adapted from standard fluorescence-based phosphatase assays.[6][7]
-
Reagents:
-
Recombinant full-length wild-type SHP2 protein.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
TNO155 stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of TNO155 in DMSO.
-
In a 384-well black plate, add TNO155 dilutions.
-
Add SHP2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding DiFMUP substrate.
-
Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the TNO155 concentration.
-
Cellular pERK Inhibition Western Blot Assay
This protocol provides a general workflow for assessing pERK levels in cells treated with TNO155.[8]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of TNO155 for the desired time (e.g., 1-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK.
-
MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability and proliferation.[9][10][11][12]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of TNO155.
-
Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of TNO155.
Caption: Experimental workflow for assessing TNO155 activity.
Caption: Troubleshooting logic for unexpected experimental results with TNO155.
References
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: TNO155 Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the allosteric SHP2 inhibitor, TNO155.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to TNO155?
Acquired resistance to TNO155 primarily arises from the reactivation of downstream signaling pathways, bypassing the inhibitory effect of the drug on SHP2. The most commonly observed mechanisms include:
-
Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Cancer cells can develop resistance by increasing the expression or activity of various RTKs, such as EGFR, FGFR, and MET. This leads to a stronger upstream signal that can overcome SHP2 inhibition and reactivate the MAPK pathway.[1]
-
Activation of the PI3K/AKT/mTOR Pathway: In some cellular contexts, resistance is associated with the activation of the PI3K/AKT/mTOR signaling cascade, which can promote cell survival and proliferation independently of the MAPK pathway.
-
Feedback-Driven Phosphorylation of SHP2: A specific mechanism involves the feedback activation of upstream kinases, such as FLT3, which then phosphorylate SHP2 at tyrosine 62 (pY62). This phosphorylation stabilizes SHP2 in an open, active conformation, preventing TNO155 from binding to its allosteric site and thereby rendering the drug ineffective.[2][3][4]
-
Loss of Function of Negative Regulators of the RAS Pathway: Deletion or inactivation of tumor suppressor genes that negatively regulate the RAS pathway, such as LZTR1, can also confer resistance to SHP2 inhibitors.[5]
Q2: Are there any known mutations in the PTPN11 gene that cause resistance to TNO155?
Currently, there is limited evidence in the scientific literature of specific "gatekeeper" mutations within the PTPN11 gene that directly confer resistance to TNO155 by preventing its binding. The primary mechanisms of resistance identified to date are related to bypass signaling and feedback loops rather than on-target mutations. However, the activating strength of pre-existing oncogenic PTPN11 mutations can influence the efficacy of allosteric inhibitors like TNO155, with stronger activating mutations being more difficult to inhibit.[6]
Q3: My cells are showing reduced sensitivity to TNO155 over time. What should I investigate first?
If you observe a decrease in TNO155 efficacy, we recommend the following initial troubleshooting steps:
-
Confirm TNO155 Potency: Ensure the integrity and concentration of your TNO155 stock solution.
-
Assess Downstream Pathway Reactivation: Perform a western blot analysis to check the phosphorylation status of key downstream effectors of the MAPK pathway (e.g., p-ERK) and the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6). A rebound in the phosphorylation of these proteins in the presence of TNO155 is a strong indicator of acquired resistance.
-
Investigate SHP2 Phosphorylation: If possible, assess the phosphorylation of SHP2 at tyrosine 542/580 (as a marker of activation) and tyrosine 62 (as a potential resistance marker). Increased pY62-SHP2 may indicate a feedback-driven resistance mechanism.[2][3][4]
Q4: Can combination therapy overcome acquired resistance to TNO155?
Yes, combination therapy is a promising strategy to overcome or prevent acquired resistance to TNO155. Based on the known resistance mechanisms, the following combinations have shown preclinical efficacy:
-
With RTK Inhibitors: If resistance is driven by the upregulation of a specific RTK (e.g., EGFR, FGFR), co-treatment with a corresponding RTK inhibitor can restore sensitivity.
-
With MEK Inhibitors: Since a common resistance mechanism is the reactivation of the MAPK pathway, combining TNO155 with a MEK inhibitor (e.g., trametinib) can provide a more robust and sustained pathway inhibition.[7]
-
With mTOR Inhibitors: In cases of PI3K/AKT/mTOR pathway activation, the addition of an mTOR inhibitor (e.g., everolimus) has been shown to be synergistic with TNO155.[8]
-
With FLT3 Inhibitors: In the context of FLT3-ITD positive AML where resistance is driven by feedback activation of FLT3, a combination with a FLT3 inhibitor can prevent the emergence of resistance.[2]
Troubleshooting Guides
Problem 1: Gradual loss of TNO155 efficacy in long-term cell culture experiments.
| Possible Cause | Recommended Action |
| Development of a resistant subpopulation of cells. | 1. Verify Resistance: Perform a dose-response curve (IC50 determination) on the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. 2. Isolate and Expand Clones: If possible, isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms. 3. Molecular Profiling: Analyze the resistant cells for the molecular changes described in the FAQs, such as p-ERK and p-AKT levels, and consider a phosphoproteomic analysis to get a broader view of signaling pathway alterations. |
| Inconsistent drug concentration or activity. | 1. Prepare Fresh Drug Stocks: Aliquot and store TNO155 according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Confirm Drug Activity: Test the activity of your TNO155 stock on a known sensitive cell line as a positive control. |
Problem 2: No initial response to TNO155 in a new cell line.
| Possible Cause | Recommended Action |
| Intrinsic Resistance. | 1. Check for Pre-existing RAS Mutations: Some RAS mutations, particularly those that are less dependent on upstream RTK signaling, may confer intrinsic resistance to SHP2 inhibition. Sequence the RAS genes (KRAS, NRAS, HRAS) in your cell line. 2. Assess Baseline Pathway Activity: Analyze the basal phosphorylation levels of ERK and AKT. High basal activity of pathways that are not primarily driven by SHP2-dependent RTK signaling may indicate a lack of dependence on SHP2. |
| Sub-optimal Experimental Conditions. | 1. Optimize Drug Concentration: Perform a broad-range dose-response experiment to determine the IC50 of TNO155 in your specific cell line. 2. Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal duration of TNO155 treatment for observing a biological effect. |
Quantitative Data Summary
Table 1: TNO155 IC50 Values in a Panel of Neuroblastoma Cell Lines
| Cell Line | ALK Status | TNO155 IC50 (µM) | Ceritinib IC50 (µM) | Lorlatinib IC50 (µM) |
| Kelly | MUT | 2.66 ± 0.09 | 0.16 ± 0.01 | 1.45 ± 0.05 |
| NB-1 | MUT | 1.25 ± 0.08 | 0.22 ± 0.02 | 0.14 ± 0.01 |
| SH-SY5Y | MUT | >10 | 0.19 ± 0.01 | 0.19 ± 0.01 |
| SK-N-BE(2) | WT | >10 | >10 | >10 |
| SK-N-AS | WT | >10 | >10 | >10 |
Data adapted from a study on neuroblastoma, illustrating differential sensitivity based on ALK mutation status.[9]
Table 2: Effect of TNO155 on Lorlatinib-Resistant Neuroblastoma Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 (vs. Parental) |
| Kelly (Parental) | Lorlatinib | 1.45 | - |
| Kelly-LR (Lorlatinib-Resistant) | Lorlatinib | >25 | ~17 |
| Kelly-LR (Lorlatinib-Resistant) | Lorlatinib + TNO155 (1.25 µM) | 1.25 | 0.86 |
This data demonstrates that TNO155 can re-sensitize lorlatinib-resistant cells to lorlatinib.[9]
Experimental Protocols
Protocol 1: Generation of TNO155-Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to TNO155 through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
TNO155
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks/plates, pipettes, and other standard cell culture equipment
Procedure:
-
Determine Initial TNO155 IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of TNO155 in the parental cell line after 72 hours of treatment.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing TNO155 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). Culture a parallel flask with vehicle (DMSO) as a control.
-
Gradual Dose Escalation: Once the cells in the TNO155-containing medium have recovered and are proliferating at a rate similar to the vehicle-treated cells, increase the TNO155 concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and recover at each concentration. This process can take several months.
-
Characterize Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of TNO155 (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the degree of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Western Blot Analysis of Signaling Pathway Reactivation
Materials:
-
Parental and TNO155-resistant cell lines
-
TNO155
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-p-SHP2 (Tyr542/580), anti-SHP2, anti-p-SHP2 (Tyr62), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and allow them to adhere overnight. Treat the cells with TNO155 at a concentration that effectively inhibits p-ERK in the parental line for various time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between the parental and resistant cell lines at different time points of TNO155 treatment.
Visualizations
Caption: Mechanisms of acquired resistance to TNO155.
Caption: Experimental workflow for generating and analyzing TNO155-resistant cell lines.
References
- 1. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hotspot Phosphorylation Site on SHP2 Drives Oncoprotein Activation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TNO155 Resistance in Neuroblastoma Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on overcoming TNO155 resistance in neuroblastoma cells.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro and in vivo experiments investigating TNO155 in neuroblastoma.
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Limited single-agent activity of TNO155 in ALK-mutant neuroblastoma cells. | 1. Cell line intrinsic resistance: Some ALK-mutant neuroblastoma cell lines may have co-occurring mutations (e.g., in the RAS-MAPK pathway) that confer primary resistance to SHP2 inhibition.[1] 2. Suboptimal drug concentration: The concentration of TNO155 used may be too low to achieve effective SHP2 inhibition. 3. Incorrect assessment of cell viability: The chosen viability assay may not be sensitive enough, or the incubation time may be too short. | 1. Cell line characterization: Sequence your cell lines to check for mutations in key signaling pathways like RAS-MAPK. Cell lines with NRAS mutations have been shown to be less sensitive to TNO155.[1] 2. Dose-response curve: Perform a dose-response experiment to determine the IC50 of TNO155 for your specific cell line.[1][2] 3. Optimize viability assay: Ensure you are using a validated cell viability assay such as AlamarBlue or CellTiter-Glo and that the treatment duration is sufficient (e.g., 72 hours).[1][3][4] |
| 2. Lack of synergistic effect when combining TNO155 with an ALK inhibitor (e.g., lorlatinib). | 1. Inappropriate drug ratio: The ratio of TNO155 to the ALK inhibitor may not be optimal for synergy. 2. Cell line dependency: The cell line may not be dependent on the ALK pathway, or resistance may be driven by a mechanism independent of the RAS-MAPK pathway. 3. Incorrect synergy calculation: The method used to calculate synergy (e.g., Bliss independence, Chou-Talalay) may not be appropriate for the experimental design. | 1. Checkerboard analysis: Perform a checkerboard assay with varying concentrations of both drugs to identify synergistic ratios. 2. Confirm ALK-dependency: Verify that your cell line has an activating ALK mutation and that its growth is inhibited by single-agent ALK inhibitors.[1] Assess the activation of alternative resistance pathways. 3. Use appropriate synergy software: Utilize software like CompuSyn or SynergyFinder to calculate combination indices (CI) or synergy scores. |
| 3. Western blot does not show expected decrease in p-ERK and/or p-ALK after combination treatment. | 1. Timing of lysate collection: The signaling pathways may have transient activation or feedback loops, and the lysates may have been collected at a suboptimal time point. 2. Antibody quality: The antibodies used for p-ERK, total ERK, p-ALK, or total ALK may not be specific or sensitive enough. 3. Insufficient drug concentration: The concentrations of TNO155 and/or the ALK inhibitor may be too low to effectively inhibit their targets. | 1. Time-course experiment: Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing pathway inhibition.[1] 2. Validate antibodies: Use well-validated antibodies and include appropriate positive and negative controls. 3. Confirm target engagement: If possible, use a target engagement assay to confirm that TNO155 and the ALK inhibitor are binding to their respective targets at the concentrations used. |
| 4. In vivo tumor models are not responding to TNO155 and lorlatinib combination therapy. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: The dosing schedule and route of administration may not be optimal for achieving sufficient drug exposure in the tumor tissue. 2. Tumor model selection: The chosen xenograft model may not accurately reflect the genetics of TNO155-sensitive neuroblastoma. 3. Drug formulation and stability: The drugs may not be properly formulated for in vivo use, leading to poor bioavailability or rapid degradation. | 1. PK/PD studies: Conduct pilot PK/PD studies to determine the optimal dosing regimen that leads to target inhibition in the tumor.[1] 2. Use appropriate models: Utilize ALK-mutant neuroblastoma cell line xenografts or patient-derived xenografts (PDXs) that have been shown to be sensitive to this combination in vitro.[5][6] 3. Consult formulation guidelines: Ensure that the drugs are formulated in appropriate vehicles for in vivo administration and are stored correctly to maintain stability.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TNO155 and why is it used to overcome resistance in neuroblastoma?
A1: TNO155 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase.[7] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs), including ALK, to the RAS-MAPK pathway.[7] In many cases of acquired resistance to ALK inhibitors in neuroblastoma, the RAS-MAPK pathway becomes reactivated through various mutations.[8][9][10][11] By inhibiting SHP2, TNO155 can block this downstream signaling, thereby re-sensitizing the cancer cells to ALK inhibition.[12]
Q2: Which neuroblastoma cell lines are most sensitive to TNO155?
A2: Neuroblastoma cell lines with ALK mutations are generally more sensitive to TNO155 than ALK wild-type cells.[1][5][13] However, cell lines with co-occurring NRAS mutations may be less sensitive.[1] It is crucial to know the genetic background of the cell lines being used.
Q3: What are the typical IC50 values for TNO155 in sensitive neuroblastoma cell lines?
A3: The IC50 values for TNO155 can vary between different ALK-mutant neuroblastoma cell lines. For example, in the Kelly (ALK F1174L) and SH-SY5Y (ALK F1174L) cell lines, the IC50 values have been reported to be in the low micromolar range. Refer to the table below for more details.
Q4: How can I assess the synergistic effect of TNO155 and an ALK inhibitor?
A4: The synergistic effect can be quantified by calculating a Combination Index (CI) using the Chou-Talalay method or by determining a synergy score using models like the Bliss independence model.[14] This typically involves treating cells with a range of concentrations of each drug alone and in combination, and then using software to analyze the data.
Q5: What are the key signaling molecules I should look at in a Western blot to confirm the mechanism of action?
A5: To confirm the on-target effects of the TNO155 and ALK inhibitor combination, you should probe for the phosphorylated and total levels of the following proteins:
-
ALK (p-ALK, total ALK): To confirm inhibition by the ALK inhibitor.
-
SHP2 (p-SHP2, total SHP2): To observe the downstream effects of ALK inhibition on SHP2 activation.
-
ERK1/2 (p-ERK1/2, total ERK1/2): As a key downstream readout of RAS-MAPK pathway activity.[1] A significant reduction in the phosphorylated forms of these proteins in the combination treatment compared to single agents would indicate successful pathway inhibition.
Quantitative Data
Table 1: IC50 Values of TNO155 and Lorlatinib in Human Neuroblastoma Cell Lines
| Cell Line | ALK Status | MYCN Status | TNO155 IC50 (µM) | Lorlatinib IC50 (µM) |
| Kelly | F1174L | Amplified | ~2.5 | ~0.1 |
| SH-SY5Y | F1174L | Non-amplified | ~5.0 | ~0.2 |
| LAN-6 | D1091N | Amplified | ~1.0 | ~1.0 |
| SK-N-AS | Wild-type | Non-amplified | >10 | >10 |
| CHP-212 | Wild-type | Amplified | >10 | >10 |
| Data are approximate and compiled from published literature.[1][2][15] Actual IC50 values should be determined empirically for your specific experimental conditions. |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TNO155, an ALK inhibitor (e.g., lorlatinib), or the combination of both for 72 hours.[3] Include a vehicle control (e.g., DMSO).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well (10% of the total volume) and incubate for 4-6 hours at 37°C.[1]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.[3]
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curves to determine the IC50 values using software like GraphPad Prism.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with TNO155, an ALK inhibitor, or the combination for the desired time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, ALK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Signaling pathways in ALK-driven neuroblastoma and mechanisms of resistance and its reversal.
Caption: A typical experimental workflow for evaluating TNO155 combination therapy.
References
- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exceptional response to the ALK and ROS1 inhibitor lorlatinib and subsequent mechanism of resistance in relapsed ALK F1174L-mutated neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - TABLE 1 from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
Managing adverse events of TNO155 combination therapy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TNO155 in combination therapies. The information is designed to offer rapid guidance on managing adverse events that may be encountered during experiments.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that may arise during your research with TNO155 combination therapy.
General Questions
Q1: What is TNO155 and what is its mechanism of action?
TNO155 is a selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is involved in the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1][3] By inhibiting SHP2, TNO155 can block tumor-promoting and immune-suppressive signaling in RTK- and MAPK-driven tumors.[2][4]
Q2: What are the most common adverse events observed with TNO155 combination therapy?
The safety profile of TNO155 in combination with other agents, such as spartalizumab or ribociclib, has been shown to be consistent with the profiles of each agent individually, with no new safety signals identified.[2] The most frequently reported treatment-related adverse events (TRAEs) across various TNO155 combination studies include:
-
General: Peripheral edema, pyrexia (fever), and fatigue.[2][5]
-
Hepatic: Increased aspartate aminotransferase (AST) and increased alanine aminotransferase (ALT).[2][6]
-
Musculoskeletal: Increased blood creatine phosphokinase (CPK).[1][2]
-
Hematologic: Thrombocytopenia, anemia, and neutropenia.[2][5]
-
Dermatologic: Acneiform dermatitis.[1]
Adverse Event Management
Q3: An animal in our preclinical study is exhibiting peripheral edema. How should we manage this?
Peripheral edema is a known class effect of SHP2 inhibitors.[7] Management should be based on the severity (grade) of the edema.
-
Monitoring: Regularly assess the animal for the extent and severity of swelling. Note any impact on mobility or discomfort.
-
Management:
-
Mild to Moderate (Grade 1-2): For mild cases, ensure the animal has comfortable bedding and easy access to food and water. In some instances, supportive measures such as gentle massage of the affected limbs may be considered.
-
Severe (Grade 3-4): For more severe edema, especially if it impacts the animal's welfare, dose interruption of TNO155 should be considered. If the edema is causing significant distress, veterinary consultation for potential diuretic administration may be necessary. It is crucial to rule out other causes of edema, such as cardiac dysfunction.
-
Q4: We have observed a significant increase in liver transaminases (ALT/AST) in our experimental subjects. What is the recommended course of action?
Elevated liver enzymes are a common finding with TNO155 combination therapies.[2][6] A systematic approach is crucial for management.
-
Monitoring: Liver function tests (LFTs), including ALT, AST, and bilirubin, should be monitored at baseline and regularly during treatment. The frequency of monitoring should be increased if elevations are detected.
-
Management: The management strategy is dependent on the grade of hepatotoxicity:
-
Grade 1 (1.0-3.0 x Upper Limit of Normal - ULN): Continue treatment with increased frequency of LFT monitoring (e.g., weekly).
-
Grade 2 (>3.0-5.0 x ULN): Consider dose interruption of TNO155 and the combination agent until LFTs return to Grade 1 or baseline. Upon resolution, treatment can be resumed at a reduced dose.
-
Grade 3 (>5.0-20.0 x ULN): Discontinue TNO155 and the combination agent. Monitor LFTs closely. A thorough investigation to rule out other causes of liver injury should be initiated. Re-challenge with the drugs at a significantly reduced dose may be considered only after complete resolution and careful risk-benefit assessment.
-
Grade 4 (>20.0 x ULN): Permanently discontinue treatment. Provide supportive care and manage as a case of severe drug-induced liver injury.
-
Q5: How should we manage diarrhea in subjects receiving TNO155 combination therapy?
Diarrhea is a frequently reported adverse event.[1][2]
-
Monitoring: Monitor the frequency and consistency of stools. Assess for signs of dehydration.
-
Management:
-
Grade 1 (Increase of <4 stools/day over baseline): Initiate dietary modifications (e.g., low-fiber, bland diet) and ensure adequate hydration.
-
Grade 2 (Increase of 4-6 stools/day over baseline): Administer anti-diarrheal agents such as loperamide. Continue dietary modifications and ensure adequate fluid and electrolyte intake. Consider a dose interruption of TNO155 if symptoms persist.
-
Grade 3-4 (Increase of ≥7 stools/day over baseline; severe incontinence; hospitalization indicated): Discontinue TNO155 and provide aggressive supportive care, including intravenous fluids and electrolytes. Hospitalization may be required. Once the diarrhea resolves to Grade 1 or less, consider resuming TNO155 at a reduced dose.
-
Q6: What are the recommendations for monitoring and managing potential cardiac toxicities?
Decreased left ventricular ejection fraction (LVEF) has been reported as a dose-limiting toxicity in some TNO155 studies.[4][8]
-
Monitoring:
-
Baseline: A baseline assessment of cardiac function, including LVEF measurement by echocardiogram, is recommended before initiating TNO155 combination therapy.[9]
-
On-treatment: Regular monitoring of cardiac function with echocardiograms should be conducted throughout the study. A typical frequency is every 3 months, but this may need to be adjusted based on the experimental design and any observed cardiac changes.[10][11]
-
-
Management:
-
Asymptomatic LVEF decline:
-
Decline by >10% to a value <50%: This is considered definite cardiotoxicity.[10] TNO155 should be withheld, and a cardiology consultation should be considered.
-
Decline by >10% to a value ≥50% with an accompanying decrease in Global Longitudinal Strain (GLS) >15%: This is considered probable subclinical cardiotoxicity.[10] More frequent cardiac monitoring is warranted, and a dose reduction of TNO155 may be considered.
-
-
Symptomatic Heart Failure: TNO155 should be permanently discontinued, and standard heart failure management should be initiated.
-
Data Presentation
Table 1: Incidence of Common Treatment-Related Adverse Events (TRAEs) with TNO155 in Combination with Spartalizumab
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Increased AST | Not Specified | Not Specified |
| Increased ALT | Not Specified | Not Specified |
| Increased CPK | Not Specified | Not Specified |
| Anemia | Not Specified | Not Specified |
| Thrombocytopenia | Not Specified | Not Specified |
| Peripheral Edema | Not Specified | Not Specified |
| Diarrhea | Not Specified | Not Specified |
Data from a phase 1b study of TNO155 with spartalizumab. Specific percentages for each AE were not provided in the source.
Table 2: Incidence of Common Any-Grade Adverse Events with TNO155 in Combination with Ribociclib
| Adverse Event | Any Grade (%) |
| Thrombocytopenia | Most Common |
| Increased AST | Most Common |
| Increased CPK | Most Common |
| Anemia | Most Common |
| Increased ALT | Most Common |
| Diarrhea | Most Common |
| Neutropenia | Most Common |
| Pyrexia | Most Common |
| Peripheral Edema | Most Common |
Data from a phase 1b study of TNO155 with ribociclib. The term "most common" was used in the source without specific percentages.[2][4]
Table 3: Dose-Limiting Toxicities (DLTs) Observed with TNO155 in Combination with Spartalizumab
| Dose-Limiting Toxicity | Grade |
| Decreased ejection fraction | 3 |
| Decreased ejection fraction | 2 |
| Autoimmune encephalopathy | 3 |
| Febrile neutropenia | 3 |
| Rhabdomyolysis | 3 |
| Localized edema | 3 |
| Swelling | 2 |
DLTs were reported across various dose levels.[4]
Experimental Protocols
Protocol 1: Monitoring and Management of Hepatotoxicity
-
Objective: To outline the procedures for monitoring and managing liver enzyme elevations in subjects receiving TNO155 combination therapy.
-
Procedure:
-
Baseline Assessment: Prior to the first dose of TNO155, collect blood samples to measure baseline LFTs, including ALT, AST, total bilirubin, and alkaline phosphatase.
-
Routine Monitoring: Collect blood samples for LFTs at regular intervals (e.g., every two weeks for the first two cycles, then monthly).
-
Management of Elevated LFTs:
-
Grade 1 (ALT/AST >1.0-3.0 x ULN): Continue treatment and increase monitoring frequency to weekly until LFTs return to baseline or Grade 0.
-
Grade 2 (ALT/AST >3.0-5.0 x ULN): Withhold TNO155 and the combination agent. Monitor LFTs every 2-3 days. Once LFTs return to ≤ Grade 1, resume both drugs at a one-dose level reduction.
-
Grade 3 (ALT/AST >5.0-20.0 x ULN): Discontinue treatment. Monitor LFTs every 2-3 days. Conduct a thorough workup to identify other potential causes of hepatotoxicity.
-
Grade 4 (ALT/AST >20.0 x ULN): Permanently discontinue treatment.
-
-
Protocol 2: Assessment of Cardiac Function
-
Objective: To monitor for potential TNO155-related cardiac dysfunction.
-
Procedure:
-
Baseline Assessment: Perform a baseline echocardiogram to assess LVEF and GLS within 28 days prior to starting TNO155.
-
On-treatment Monitoring: Perform an echocardiogram every 3 months during treatment.
-
Evaluation of LVEF Decline:
-
If LVEF drops by >10 percentage points from baseline to a value <50%, confirm with a repeat echocardiogram within 2-3 weeks. If confirmed, withhold TNO155 and consult a cardio-oncologist.
-
If a subject develops clinical signs of congestive heart failure, perform an immediate echocardiogram and withhold TNO155.
-
-
Mandatory Visualization
Caption: TNO155 inhibits SHP2, blocking the RAS/MAPK signaling pathway.
Caption: General workflow for managing TNO155-related adverse events.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 7. hhs.gov [hhs.gov]
- 8. onclive.com [onclive.com]
- 9. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 10. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 11. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
Technical Support Center: Optimizing TNO155 Dosage In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of TNO155, a SHP2 inhibitor, while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the role of SHP2 and the mechanism of action of TNO155?
A1: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is involved in cell growth and differentiation.[1][2] TNO155 is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site to regulate its activity.[1][2] By inhibiting SHP2, TNO155 can block tumor-promoting signals.
Q2: What is a recommended starting dose for TNO155 in preclinical mouse models?
A2: Based on preclinical studies, a dose of 20 mg/kg administered twice daily has been identified as the maximum tolerated dose (MTD) in mice.[3] However, for combination studies, a lower dose of 10 mg/kg twice daily has been used to improve tolerability. It is always recommended to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental conditions.
Q3: What are the most common toxicities observed with TNO155 in clinical trials?
A3: In clinical studies, the most frequently reported treatment-related adverse events (AEs) for TNO155 include increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[2] More severe, though less common, AEs can include decreased platelet count, increased aspartate aminotransferase, and decreased neutrophils.[2]
Q4: How can I monitor for potential toxicities in my in vivo experiments?
A4: Regular monitoring of animal health is critical. This should include daily observation for clinical signs of toxicity (e.g., changes in posture, activity, breathing), measurement of body weight at least twice weekly, and monitoring of food and water intake. At the end of the study, blood should be collected for hematology and clinical chemistry analysis, and major organs should be subjected to histopathological examination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15-20%) in treated animals. | The administered dose of TNO155 is too high and causing systemic toxicity. | - Immediately reduce the dosage of TNO155 for subsequent treatments.- If weight loss is severe, consider a treatment holiday until the animals recover.- Re-evaluate the MTD in a small cohort of animals. |
| Unexpected animal mortality. | The dose of TNO155 is lethal for the specific animal model or strain. | - Stop the experiment and perform a thorough review of the dosing protocol.- Conduct a dose-range-finding study starting with a much lower dose. |
| Signs of edema (swelling) in the limbs or face. | Peripheral edema is a known side effect of TNO155. | - Document the severity and location of the edema.- If mild, continue treatment with careful observation.- If severe, consider reducing the dose or discontinuing treatment. |
| Skin rashes or dermatitis. | Acneiform dermatitis has been observed as a side effect. | - Characterize the skin lesions (e.g., location, severity).- Consult with a veterinarian for potential palliative care.- If the condition worsens, dose reduction may be necessary. |
| No observable anti-tumor efficacy. | - The dose of TNO155 may be too low.- The tumor model may not be sensitive to SHP2 inhibition.- Issues with drug formulation or administration. | - If no toxicity is observed, consider a dose-escalation study.- Confirm the activation of the RAS-MAPK pathway in your tumor model.- Verify the stability and proper administration of your TNO155 formulation. |
Quantitative Data Summary
Table 1: Preclinical Dosage of TNO155 in Mice
| Dosage | Dosing Schedule | Animal Model | Application | Reference |
| 20 mg/kg | Twice Daily | Murine Neuroblastoma Xenograft | Maximum Tolerated Dose (MTD) | [3] |
| 10 mg/kg | Twice Daily | Mouse Clinical Trial Combinations | Combination Therapy |
Table 2: Common Treatment-Related Adverse Events of TNO155 in Humans (Clinical Trials)
| Adverse Event | Grade | Frequency |
| Increased blood creatine phosphokinase | All grades | 28% |
| Peripheral edema | All grades | 26% |
| Diarrhea | All grades | 26% |
| Acneiform dermatitis | All grades | 23% |
| Decreased platelets | Grade ≥3 | 4% |
| Increased aspartate aminotransferase | Grade ≥3 | 3% |
| Diarrhea | Grade ≥3 | 3% |
| Decreased neutrophils | Grade ≥3 | 3% |
| (Data from the CTNO155X2101 clinical trial)[2] |
Experimental Protocols
Protocol for Maximum Tolerated Dose (MTD) Determination of TNO155 in Mice
1. Animal Model:
-
Use a relevant mouse strain for your research question (e.g., athymic nude mice for xenograft studies).
-
Animals should be 6-8 weeks old and acclimated for at least one week before the study.
2. Group Allocation and Dosing:
-
Randomly assign mice to several dose groups (n=3-5 per group) and a vehicle control group.
-
Based on existing data, a suggested starting dose could be 5 mg/kg, with escalating doses of 10, 20, 40, and 60 mg/kg.
-
TNO155 should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via the desired route (e.g., oral gavage).
-
Administer TNO155 once or twice daily for 14 consecutive days.
3. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and activity levels.
-
Body Weight: Record the body weight of each animal at least three times per week. A body weight loss of more than 20% is often considered a dose-limiting toxicity.
-
Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., significant weight loss, severe clinical signs).
4. Terminal Procedures:
-
At the end of the 14-day treatment period, euthanize all remaining animals.
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (hematology) and serum clinical chemistry analysis (including liver and kidney function markers).
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination to identify any microscopic signs of toxicity.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, severe clinical signs, or significant changes in hematology, clinical chemistry, or histopathology).
Visualizations
Caption: TNO155 inhibits the SHP2 phosphatase, disrupting the RAS-MAPK signaling pathway.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
References
TNO155 stability and storage conditions for long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TNO155 for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid TNO155?
A1: For long-term storage, solid TNO155 should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Chemical suppliers indicate that the solid compound is stable for at least three to four years under these conditions.[1][3]
Q2: How should I prepare and store stock solutions of TNO155?
A2: TNO155 is soluble in DMSO.[1][4] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO.[3] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[3] Under these conditions, the stock solution is stable for up to one year.[3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3]
Q3: Can I store TNO155 solutions at 4°C or room temperature?
A3: It is not recommended to store TNO155 solutions at 4°C or room temperature for extended periods. For short-term use within a single day, solutions can be kept at 4°C. However, for any longer duration, freezing is recommended to maintain the integrity of the compound.[2]
Q4: What is the stability of TNO155 in aqueous solutions?
A4: While specific data on the long-term stability of TNO155 in aqueous solutions is limited, it is general practice to prepare aqueous dilutions from a DMSO stock solution immediately before use. The stability of compounds in aqueous buffers can be pH-dependent and is generally much lower than in anhydrous DMSO.
Q5: How should TNO155 be handled during shipping?
A5: TNO155 is typically shipped at ambient temperature as a non-hazardous chemical.[2] Suppliers state that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of TNO155 due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Precipitation in stock solution | The solubility limit has been exceeded or the solvent has absorbed moisture. | Warm the solution gently (e.g., at 37°C) and sonicate to redissolve the compound.[4] Use fresh, anhydrous DMSO for preparing stock solutions.[3] |
| Difficulty dissolving solid TNO155 | The compound may have formed aggregates. | Vortex or sonicate the vial to ensure the compound is fully dissolved.[5] For hydrophobic compounds, using a minimal amount of DMSO to first solubilize before adding aqueous buffer can be effective.[5] |
Stability and Storage Conditions
The following tables summarize the available data on the stability and storage of TNO155.
Table 1: Storage Conditions for Solid TNO155
| Storage Temperature | Duration | Supplier Recommendation |
| -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | Selleck Chemicals[3] |
| 0 - 4°C | Short term (days to weeks) | MedKoo Biosciences[2] |
| -20°C | Long term (months to years) | MedKoo Biosciences[2] |
Table 2: Storage Conditions for TNO155 Stock Solutions (in DMSO)
| Storage Temperature | Duration | Supplier Recommendation |
| -80°C | 1 year | Selleck Chemicals[3] |
| -20°C | 1 month | Selleck Chemicals[3] |
| -20°C | Long term (months) | MedKoo Biosciences[2] |
| 0 - 4°C | Short term (days to weeks) | MedKoo Biosciences[2] |
Experimental Protocols
Protocol 1: Preparation of TNO155 Stock Solution
-
Allow the vial of solid TNO155 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Long-Term Stability Assessment (Example)
Note: This is a general protocol as a specific, validated stability-indicating assay for TNO155 is not publicly available.
-
Prepare a stock solution of TNO155 in anhydrous DMSO at a known concentration.
-
Divide the stock solution into multiple aliquots in amber vials.
-
Store the aliquots under different conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
Room temperature (with and without light exposure)
-
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of TNO155 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial concentration and purity to determine the percentage of degradation.
Signaling Pathway and Experimental Workflow
TNO155 is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the RAS/MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
References
Technical Support Center: Optimizing Oral Administration of TNO155
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of the SHP2 inhibitor, TNO155. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of TNO155 in preclinical models?
A1: Preclinical studies have shown that TNO155 has good oral bioavailability across multiple species. In mice, the oral bioavailability is reported to be 78%, in rats 100% (>100% in some reports), and in monkeys 60%.[1] These data suggest that TNO155 is well-absorbed after oral administration in these animal models.
Q2: What are the known solubility and permeability characteristics of TNO155?
A2: TNO155 is described as having high solubility and high permeability.[1] While specific quantitative values under the Biopharmaceutics Classification System (BCS) are not publicly detailed, this classification suggests that the compound is not expected to have major dissolution or permeation limitations affecting its oral absorption.
Q3: What general formulation strategies can be considered for kinase inhibitors like TNO155 to ensure optimal oral absorption?
A3: For kinase inhibitors, several formulation strategies can be employed to optimize oral absorption, particularly if issues with solubility or stability arise. These include the use of lipophilic salts to increase solubility in lipidic excipients and the development of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] Amorphous solid dispersions (ASDs) are another common approach to enhance the dissolution rate and bioavailability of poorly soluble drugs by converting the crystalline drug to a higher-energy amorphous form.[6][7][8]
Q4: Are there any known excipient compatibility issues with TNO155?
A4: There is no publicly available information detailing specific excipient compatibility studies for TNO155. However, it is standard practice in formulation development to conduct compatibility studies with a range of common excipients to ensure the stability and performance of the final dosage form. Techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are often used for this purpose.
Troubleshooting Guide
This guide addresses potential issues that may arise during the oral formulation development of TNO155.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations after oral dosing | - Inconsistent dissolution of the drug product.- Food effects on absorption.- Variability in gastrointestinal physiology (e.g., pH, transit time). | - Optimize the formulation to ensure rapid and complete dissolution. Consider micronization or amorphization if dissolution is rate-limiting.- Conduct food-effect bioavailability studies to understand the impact of food and advise on dosing with or without meals.- Use controlled-release formulations to minimize the impact of GI variability. |
| Lower than expected oral bioavailability in a new preclinical model | - Species-specific differences in first-pass metabolism.- Poor solubility or stability in the gastrointestinal fluid of the specific species. | - Investigate the metabolic pathways of TNO155 in the new species.- Assess the solubility and stability of TNO155 in simulated gastric and intestinal fluids of that species.- Consider formulation adjustments, such as the use of absorption enhancers or metabolic inhibitors (for research purposes). |
| Physical instability of the formulated drug product (e.g., crystallization, degradation) | - Incompatible excipients.- Inappropriate storage conditions (temperature, humidity).- For amorphous formulations, conversion back to the crystalline state. | - Conduct thorough excipient compatibility studies.- Establish and adhere to appropriate storage and handling conditions.- For ASDs, select a polymer that effectively stabilizes the amorphous form of the drug. |
Quantitative Data Summary
The following table summarizes the preclinical pharmacokinetic parameters of TNO155.
| Species | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | 78 | 0.8 | 2 | 24 | 3 |
| Rat | 100 (>100) | 1 | 8 | 15 | 7 |
| Dog | >100 | 2 | 9 | 4 | 3 |
| Monkey | 60 | 2 | 9 | 6 | 4 |
| Data sourced from BioWorld.[1] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rodent Model
This protocol outlines a general procedure for determining the oral bioavailability of a TNO155 formulation in rats.
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve TNO155 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) to a concentration of 1 mg/mL.
-
Oral Formulation: Prepare the test formulation of TNO155 at a concentration suitable for a 10 mg/kg dose in a volume of 10 mL/kg.
-
-
Dosing:
-
IV Group: Administer a 1 mg/kg dose of TNO155 via the tail vein.
-
Oral Group: Administer a 10 mg/kg dose of the TNO155 formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of TNO155 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax, using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Dissolution Testing
This protocol describes a general method for evaluating the dissolution of a TNO155 oral formulation.
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Place one dose of the TNO155 formulation into each dissolution vessel containing 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Filter the samples and analyze the concentration of TNO155 using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: TNO155 inhibits the SHP2 signaling pathway.
Caption: Workflow for evaluating TNO155 oral formulations.
References
- 1. | BioWorld [bioworld.com]
- 2. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. jgtps.com [jgtps.com]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TNO155 rebound effect on p-ERK levels.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a rebound effect on phosphorylated ERK (p-ERK) levels when using the SHP2 inhibitor, TNO155.
Frequently Asked Questions (FAQs)
Q1: We are observing an initial decrease, followed by a rebound in p-ERK levels after TNO155 treatment in our cancer cell line. Is this an expected phenomenon?
A1: Yes, a transient decrease followed by a rebound of p-ERK levels can be observed, particularly when using TNO155 as a single agent in certain cancer cell lines. This phenomenon is often due to feedback reactivation of the MAPK pathway. Inhibition of the pathway at one point can relieve negative feedback loops, leading to the upregulation and/or activation of upstream components like receptor tyrosine kinases (RTKs), which then drives the reactivation of downstream signaling, including p-ERK.[1][2][3][4][5][6]
Q2: What is the underlying molecular mechanism of the p-ERK rebound, and how does TNO155 influence it?
A2: The rebound is typically caused by the relief of negative feedback loops that are normally maintained by active ERK. When ERK is inhibited, these feedback mechanisms are attenuated, leading to the hyperactivation of upstream signaling molecules such as receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[1][2] This RTK activation leads to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS, which in turn activate RAS.[7][8][9] SHP2, the target of TNO155, is a critical phosphatase that positively regulates this signal transduction from RTKs to RAS.[7][9] While TNO155 inhibits SHP2, potent feedback activation of RTKs can sometimes overcome this inhibition, leading to a rebound in p-ERK. TNO155 is often more effective at preventing this rebound when used in combination with an inhibitor that targets the reactivated upstream RTK or a downstream component like MEK.[1][2][10]
Q3: At what time points should we expect to see the initial inhibition and the subsequent rebound of p-ERK levels after TNO155 treatment?
A3: The initial inhibition of p-ERK can often be observed within a few hours of TNO155 treatment. The rebound effect, if it occurs, is typically seen at later time points, such as 24 hours or longer, after continuous exposure to the inhibitor.[2][5] The exact timing can vary depending on the cell line, the concentration of TNO155 used, and the specific molecular drivers of the cancer cells.
Q4: Our Western blot results for p-ERK are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent Western blot results for p-ERK are a common issue. Here are some key troubleshooting steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[11]
-
Sample Handling: Keep your samples on ice at all times during preparation and processing to minimize enzymatic activity.
-
Antibody Quality: Use a well-validated primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Check the antibody datasheet for recommended dilutions and blocking buffers. For phosphorylated proteins, BSA is often recommended over milk for blocking.
-
Loading Controls: Always probe for total ERK on the same membrane after stripping to normalize the p-ERK signal. This accounts for any variations in protein loading.
-
Positive and Negative Controls: Include appropriate controls, such as cells stimulated with a growth factor (e.g., EGF) to induce p-ERK (positive control) and untreated cells (negative control).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TNO155 and p-ERK.
| Observed Problem | Potential Cause | Recommended Solution |
| No initial decrease in p-ERK levels after TNO155 treatment. | 1. TNO155 concentration is too low. 2. Cell line is insensitive to SHP2 inhibition. 3. Technical issues with Western blot. | 1. Perform a dose-response experiment to determine the optimal concentration of TNO155 for your cell line. 2. Confirm that your cell line is dependent on SHP2 signaling for MAPK pathway activation. 3. Review the Western blot troubleshooting section in the FAQs and the detailed protocol below. |
| A strong p-ERK rebound is observed at 24 hours, masking the inhibitory effect of TNO155. | 1. Strong feedback activation of the MAPK pathway. 2. Single-agent TNO155 is insufficient to block the reactivated signaling. | 1. Consider a time-course experiment with earlier time points (e.g., 1, 4, 8 hours) to capture the initial inhibition. 2. Combine TNO155 with an inhibitor of the upstream reactivated RTK (e.g., an EGFR inhibitor if EGFR is reactivated) or a downstream kinase like MEK. [1][2][10] |
| High background on the Western blot for p-ERK. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate your primary and secondary antibodies to find the optimal concentration. 3. Increase the number and duration of washes with TBST. [12] |
| Multiple non-specific bands appear on the Western blot. | 1. Antibody is not specific. 2. Protein degradation. 3. Protein overloading. | 1. Use a highly specific monoclonal antibody for p-ERK. 2. Ensure fresh protease and phosphatase inhibitors are in your lysis buffer. 3. Reduce the amount of protein loaded onto the gel. |
Quantitative Data Summary
The following table provides a representative summary of expected changes in p-ERK levels following treatment with a MAPK pathway inhibitor, illustrating the rebound phenomenon, and the potential effect of co-treatment with TNO155. The data is hypothetical and intended for illustrative purposes.
| Treatment Group | Time Point | p-ERK/Total ERK Ratio (Normalized to Control) | Percent Inhibition of p-ERK |
| Vehicle Control | 4h | 1.00 | 0% |
| MAPK Inhibitor (e.g., MEKi) | 4h | 0.20 | 80% |
| TNO155 | 4h | 0.40 | 60% |
| MAPK Inhibitor + TNO155 | 4h | 0.10 | 90% |
| Vehicle Control | 24h | 1.00 | 0% |
| MAPK Inhibitor (e.g., MEKi) | 24h | 0.85 | 15% (Rebound) |
| TNO155 | 24h | 0.50 | 50% |
| MAPK Inhibitor + TNO155 | 24h | 0.25 | 75% (Rebound Blocked) |
Experimental Protocols
Western Blot Protocol for p-ERK and Total ERK
This protocol provides a step-by-step guide for assessing p-ERK and total ERK levels in cell lysates following TNO155 treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TNO155, a positive control (e.g., a known MEK inhibitor), and/or a vehicle control for the indicated time points (e.g., 4 and 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically diluted 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
8. Stripping and Re-probing for Total ERK:
-
After detecting p-ERK, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total ERK1/2 (typically diluted 1:1000 in 5% non-fat dry milk/TBST) overnight at 4°C.
-
Repeat the secondary antibody and detection steps as described above.
9. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: MAPK signaling pathway with feedback loop and TNO155 inhibition.
Caption: Western blot experimental workflow for p-ERK analysis.
Caption: Troubleshooting decision tree for p-ERK rebound effect.
References
- 1. Feedback Regulation of RTK Signaling in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Cell line sensitivity differences to TNO155 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TNO155, a SHP2 inhibitor, in preclinical studies. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TNO155 and what is its primary mechanism of action?
TNO155 is a selective, allosteric, and orally active inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][4][5] By inhibiting SHP2, TNO155 blocks the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers and promotes cell proliferation and survival.[1][2][5][6]
Q2: Which cancer cell lines are sensitive to TNO155 treatment?
Sensitivity to TNO155 varies across different cancer cell lines and is often context-dependent. Generally, cell lines with mutations that lead to the activation of the RTK-RAS-MAPK pathway are more likely to be sensitive.
-
EGFR-mutant Non-Small Cell Lung Cancer (NSCLC): A subset of EGFR-mutant NSCLC cell lines, such as NCI-H3255, HCC827, and PC9, have shown sensitivity to TNO155.[7]
-
ALK-mutant Neuroblastoma: Neuroblastoma cell lines with ALK mutations are more sensitive to TNO155 compared to ALK wild-type cells.[6][8][9][10]
-
KRAS G12C mutant cancers: While TNO155 has limited efficacy as a monotherapy, it shows strong synergistic effects when combined with KRAS G12C inhibitors in lung and colorectal cancer cell lines.[5][11][12]
Q3: What are the known mechanisms of resistance to TNO155?
Resistance to TNO155 can be intrinsic or acquired.
-
Intrinsic Resistance:
-
NRAS mutations: Cell lines with NRAS mutations, such as CHP-212 and SK-N-AS in neuroblastoma, have demonstrated insensitivity to TNO155.[6]
-
Low SHP2 Expression: Cells with relatively lower expression of SHP2 may be less sensitive to its inhibition.[6]
-
Lack of dependency on KRAS signaling: Some cancer cell lines may not be solely dependent on the KRAS signaling pathway for their survival and proliferation.[12]
-
-
Acquired Resistance:
-
Feedback Reactivation of MAPK Pathway: Cancer cells can develop resistance by reactivating the MAPK pathway through alternative signaling routes.[5][13][14] TNO155 is often used in combination with other targeted therapies to overcome this feedback reactivation.[5][11][12]
-
Alterations in Downstream Signaling: Mutations or alterations in proteins downstream of SHP2 in the MAPK pathway can also lead to resistance.[14]
-
Q4: In which combination therapies has TNO155 shown promise?
TNO155 has demonstrated synergistic effects in combination with various targeted therapies:
-
EGFR Inhibitors: In EGFR-mutant lung cancer models, combining TNO155 with EGFR inhibitors like nazartinib or osimertinib leads to sustained ERK inhibition and enhanced efficacy.[5][11]
-
ALK Inhibitors: In ALK-driven neuroblastoma, TNO155 in combination with ALK inhibitors (crizotinib, ceritinib, or lorlatinib) synergistically reduces cell growth and overcomes resistance.[6][8][9][10]
-
KRAS G12C Inhibitors: TNO155 enhances the efficacy of KRAS G12C inhibitors by blocking the feedback activation of wild-type KRAS or other RAS isoforms.[5][11][12]
-
BRAF/MEK Inhibitors: In BRAF V600E colorectal cancer, TNO155 can overcome intrinsic resistance to BRAF and MEK inhibitors by blocking EGFR-mediated feedback reactivation of the MAPK pathway.[5][11]
-
CDK4/6 Inhibitors: Combination with CDK4/6 inhibitors like ribociclib has shown benefit in lung and colorectal cancer models.[5][11]
-
Immune Checkpoint Inhibitors: TNO155 can inhibit RAS activation by CSF1R, which is important for the maturation of immunosuppressive tumor-associated macrophages, suggesting potential for combination with anti-PD-1 antibodies.[5][11]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for dispensing cells into each well. A cell counter can help ensure accurate seeding density.[15]
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media without cells.
-
Cell Clumping: Clumps of cells can lead to uneven drug exposure and inaccurate viability readings. Ensure complete dissociation of cells during subculturing and before seeding.
-
Inappropriate Assay Endpoint: The timing of the viability measurement is critical. If the assay is performed too early, the full effect of the drug may not be observed. If performed too late, cell overgrowth in control wells can skew the results. It is advisable to perform a time-course experiment to determine the optimal endpoint.[16][17]
Problem 2: No significant difference in cell viability between control and TNO155-treated groups.
Possible Causes & Solutions:
-
Cell Line Insensitivity: The chosen cell line may be intrinsically resistant to TNO155. Verify the genetic background of your cell line (e.g., for NRAS mutations) and consider testing a panel of cell lines with known sensitivities.[6]
-
Suboptimal Drug Concentration: The concentrations of TNO155 used may be too low. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., using 10-fold serial dilutions for an initial test) to determine the IC50 value for your specific cell line.[16][17]
-
Drug Inactivity: Ensure the TNO155 stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Short Treatment Duration: The duration of TNO155 treatment may be insufficient to induce a significant effect. Consider extending the incubation time and performing a time-course experiment.
Problem 3: Unexpected or off-target effects observed.
Possible Causes & Solutions:
-
High Drug Concentration: Excessively high concentrations of any compound can lead to non-specific toxicity. Stick to concentrations around the determined IC50 value for your experiments. TNO155 has shown off-target effects at high concentrations on Cav1.2, VMAT, and SST3.[3][4]
-
Contamination: Microbial contamination can affect cell health and interfere with assay results. Regularly check cell cultures for contamination and practice good aseptic technique.
-
Cell Line Misidentification or Contamination: Ensure the identity of your cell line through short tandem repeat (STR) profiling. Cross-contamination with other cell lines can lead to unexpected results.
Quantitative Data
Table 1: IC50 Values of TNO155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | TNO155 IC50 (µM) | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | - | 0.100 | [3][4] |
| PC-9 | Non-Small Cell Lung Cancer | EGFR ex19del | 1.56 | [5] |
| PC-9 (EGFRT790M/C797S) | Non-Small Cell Lung Cancer | EGFR ex19del, T790M, C797S | 1.38 | [5] |
| ALK-mutant Neuroblastoma (average) | Neuroblastoma | ALK mutations | Significantly lower than ALK-wt | [6] |
| ALK-wildtype Neuroblastoma (average) | Neuroblastoma | ALK wild-type | Higher than ALK-mutant | [6] |
| CHP-212 | Neuroblastoma | NRAS mutation | Insensitive | [6] |
| SK-N-AS | Neuroblastoma | NRAS mutation | Insensitive | [6] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[15][18]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
TNO155 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of TNO155 in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TNO155. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a typical cell viability (MTT) assay.
Signaling Pathway: TNO155 Inhibition of the RTK/RAS/MAPK Pathway
This diagram illustrates the mechanism by which TNO155 inhibits the RAS-MAPK signaling cascade.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: TNO155 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it a compelling target for cancer therapy. This has led to the development of allosteric inhibitors that lock SHP2 in an inactive conformation. Among these, TNO155 and its predecessor, SHP099, both developed by Novartis, are prominent examples. This guide provides a detailed, data-driven comparison of these two inhibitors to inform preclinical and clinical research decisions.
Mechanism of Action: Allosteric Inhibition of SHP2
Both TNO155 and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the N-SH2 domain from displacing and allowing substrate access to the catalytic site. The result is the suppression of SHP2-mediated signaling, primarily the RAS-ERK pathway.
Quantitative Performance Data
The following tables summarize the available quantitative data for TNO155 and SHP099, comparing their biochemical potency and cellular activity. TNO155 generally exhibits greater potency than SHP099 across various assays and cell lines.
Table 1: Biochemical Potency Against SHP2
| Inhibitor | Assay Type | Target | IC50 | Reference |
| TNO155 | Biochemical | Wild-Type SHP2 | 11 nM | [1] |
| SHP099 | Biochemical | Wild-Type SHP2 | 71 nM | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 | Reference |
| TNO155 | KYSE520 | Esophageal Squamous Cell Carcinoma | pERK Inhibition | 8 nM | [2] |
| TNO155 | KYSE520 | Esophageal Squamous Cell Carcinoma | 5-day Cell Proliferation | 100 nM | [2] |
| SHP099 | MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 320 nM | [3] |
| SHP099 | TF-1 | Erythroleukemia | Cell Proliferation | 1730 nM | [3] |
| TNO155 | Oral Squamous Cell Carcinoma (Panel) | Oral Squamous Cell Carcinoma | MTT Assay | 0.39 µM - 211.1 µM | [4] |
| SHP099 | Oral Squamous Cell Carcinoma (Panel) | Oral Squamous Cell Carcinoma | MTT Assay | 3.822 µM - 34.0 µM | [4] |
| TNO155 | ALK-mutant Neuroblastoma (Panel) | Neuroblastoma | Cell Viability | ~26-fold lower than ALK-wt | [5] |
| SHP099 | ALK-mutant Neuroblastoma (Panel) | Neuroblastoma | Cell Viability | More selective for ALK-mutant | [5] |
In Vivo Efficacy
Both TNO155 and SHP099 have demonstrated anti-tumor activity in various preclinical xenograft models. Notably, studies directly comparing the two have indicated that TNO155 achieves similar or greater efficacy at lower doses than SHP099.[6]
For instance, in ALK-mutant neuroblastoma models, TNO155 showed substantially higher single-agent anti-tumor activity than SHP099, with much lower doses required to achieve similar effects.[6] This enhanced efficacy of TNO155 has also been reported in malignant peripheral nerve sheath tumors.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to evaluate SHP2 inhibitors.
Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of purified SHP2 protein.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length wild-type SHP2 is used. A common substrate is the fluorogenic di-methyl-umbelliferyl phosphate (DiFMUP).
-
Activation of SHP2: As wild-type SHP2 is auto-inhibited, it requires activation. This is typically achieved by pre-incubating the enzyme with a dually phosphorylated peptide from the insulin receptor substrate 1 (IRS-1).
-
Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
A solution of activated SHP2 is mixed with varying concentrations of the test inhibitor (e.g., TNO155 or SHP099) and incubated.
-
The enzymatic reaction is initiated by adding the DiFMUP substrate.
-
The fluorescence generated by the dephosphorylation of DiFMUP is measured over time using a plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the inhibitor binds to and stabilizes SHP2 within intact cells.
Methodology:
-
Cell Culture and Treatment: Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2) are cultured and treated with the test inhibitor or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) typically increases the thermal stability of the target protein.
-
Cell Lysis and Protein Separation: After the heat treatment, cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble SHP2 remaining at each temperature is quantified, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., TNO155 or SHP099) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
The available preclinical data strongly suggest that TNO155 is a more potent allosteric inhibitor of SHP2 than SHP099, with improved cellular activity and in vivo efficacy. This enhanced potency may translate to a wider therapeutic window and a more favorable clinical profile. TNO155 is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other targeted agents.[7]
For researchers, the choice between TNO155 and SHP099 for preclinical studies will likely depend on the specific research question and the desired potency. For studies aiming to translate findings to the clinic, TNO155 represents the more clinically advanced and potent option. Future research will continue to elucidate the full therapeutic potential of SHP2 inhibition and the optimal clinical applications for next-generation inhibitors like TNO155.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-clinical pharmacokinetic/pharmacodynamic and early clinical studies supporting development of a novel subcutaneous formulation for the monoclonal antibody rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: TNO155 vs. RMC-4630 in SHP2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of two prominent allosteric SHP2 inhibitors: TNO155 (Novartis) and RMC-4630 (Revolution Medicines). This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows to offer an objective assessment of their performance.
Both TNO155 and RMC-4630 are potent, orally bioavailable small molecule inhibitors that target the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[1] By binding to an allosteric site, these inhibitors stabilize SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth. This guide will delve into the available preclinical data to draw a comparative picture of these two molecules.
Quantitative Data Summary
The following tables summarize the key preclinical data for TNO155 and RMC-4630 based on publicly available information.
| Parameter | TNO155 | Reference |
| IC50 (SHP2 Inhibition) | 0.011 µM | [2] |
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 24 | 3 | 2 | 78 | [2] |
| Rat | 15 | 7 | 8 | 100 | [2] |
| Dog | 4 | 3 | 9 | >100 | [2] |
| Monkey | 6 | 4 | 9 | 60 | [2] |
Preclinical pharmacokinetic data for RMC-4630, including clearance, volume of distribution, half-life, and oral bioavailability, are not publicly available in the same level of detail as for TNO155.
| Model | Tumor Type | Key Findings | Reference |
| TNO155 | EGFR-mutant Lung Cancer | Combination with EGFR inhibitor nazartinib showed synergistic tumor growth inhibition. | [3] |
| BRAF V600E Colorectal Cancer | Synergized with BRAF and MEK inhibitors by blocking ERK feedback activation. | [3] | |
| KRAS G12C Lung and Colorectal Cancer | Enhanced the efficacy of KRAS G12C inhibitors. | [3] | |
| ALK-mutant Neuroblastoma | Combination with ALK inhibitors reduced tumor growth in xenograft models. | [1] | |
| RMC-4630 | KRAS G12C, NF1 LOF, BRAF Class3 mutant tumors | Suppressed tumor growth in a dose-dependent manner in xenograft models. | |
| KRAS G12C or wild-type KRAS amplified tumors | Combination with MEK inhibitor cobimetinib showed enhanced anti-tumor effects. | ||
| RAS-addicted solid tumors | Showed anti-tumor activity as a single agent in preclinical models. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental processes, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SHP2 Enzymatic Assay
The inhibitory activity of TNO155 against SHP2 was determined using a biochemical assay. Recombinant human SHP2 protein was incubated with the inhibitor at various concentrations. The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). The rate of substrate hydrolysis, which correlates with SHP2 activity, was measured by monitoring the increase in fluorescence over time. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated from the dose-response curve.[2]
Cell Proliferation Assay
The anti-proliferative effects of TNO155 were assessed in various cancer cell lines.[3] Cells were seeded in 96-well plates and treated with increasing concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability was measured using a commercially available assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of viable cells. The absorbance was read at 490 nm, and the percentage of cell viability relative to vehicle-treated control cells was calculated to determine the GI50 (concentration for 50% growth inhibition).[3]
Western Blot Analysis
To confirm the on-target activity of TNO155 in cells, Western blotting was performed to measure the phosphorylation levels of key downstream proteins in the RAS-MAPK pathway, such as ERK and MEK.[3] Cancer cells were treated with the inhibitor for a specified duration, after which the cells were lysed to extract proteins. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[3]
In Vivo Tumor Xenograft Models
The in vivo anti-tumor efficacy of TNO155 was evaluated in various xenograft models.[1][3] For example, human cancer cells (e.g., HT-29 colorectal cancer cells) were subcutaneously implanted into immunodeficient mice.[3] Once the tumors reached a palpable size, the mice were randomized into different treatment groups, including vehicle control and TNO155 administered orally at various doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed, and pharmacodynamic analyses were often performed on tumor tissues to assess target engagement.[3] For RMC-4630, similar xenograft studies were conducted using human tumor cells with specific mutations in the RAS-MAP kinase pathway to demonstrate its anti-tumor activity.
Conclusion
Both TNO155 and RMC-4630 have demonstrated potent preclinical activity as allosteric SHP2 inhibitors, effectively targeting the RAS-MAPK signaling pathway and inhibiting tumor growth in various cancer models. TNO155 has a well-documented preclinical profile, including detailed pharmacokinetic data across multiple species and a strong rationale for combination therapies. While specific preclinical pharmacokinetic data for RMC-4630 is less publicly available, its potent in vivo anti-tumor activity, both as a single agent and in combination, has been established. The choice between these inhibitors for further research and development may depend on specific cancer types, desired combination strategies, and emerging clinical data. This guide provides a foundational preclinical comparison to aid in these critical decisions.
References
TNO155 in KRAS-Mutant Cancers: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of TNO155, an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in cancer models driven by KRAS G12C versus other KRAS mutations. TNO155 is a promising therapeutic agent, particularly in combination with targeted therapies, and understanding its efficacy profile across different KRAS variants is crucial for ongoing and future drug development efforts.
Executive Summary
TNO155, a selective SHP2 inhibitor, has demonstrated significant preclinical activity, primarily in combination with KRAS G12C inhibitors. The primary mechanism of this synergy lies in TNO155's ability to counteract the feedback activation of wild-type RAS isoforms and to shift the KRAS G12C protein into an inactive, GDP-bound state, thereby enhancing the efficacy of inhibitors that target this conformation.
While much of the research has focused on the KRAS G12C mutation, data from studies on the closely related allosteric SHP2 inhibitor, SHP099, provides valuable insights into the expected efficacy of TNO155 across a broader panel of KRAS mutations. These studies suggest that the sensitivity to SHP2 inhibition is not exclusive to KRAS G12C and can be observed in cell lines with other KRAS mutations, including G12A, G12D, G12V, G13D, and Q61K, particularly in three-dimensional (3D) culture models that more closely mimic the tumor microenvironment.
This guide synthesizes the available preclinical data to facilitate a comparative understanding of TNO155's potential across the heterogeneous landscape of KRAS-mutant cancers.
Data Presentation: Comparative Efficacy of SHP2 Inhibition
The following table summarizes the in vitro efficacy of the allosteric SHP2 inhibitor SHP099, a close analog of TNO155, across a panel of human cancer cell lines harboring various KRAS mutations. The data is presented as the half-maximal inhibitory concentration (IC50) in both 2D monolayer and 3D spheroid cell culture models. The increased sensitivity in 3D models for many cell lines highlights the importance of the tumor microenvironment in mediating the response to SHP2 inhibition.
| Cell Line | Cancer Type | KRAS Mutation | SHP099 IC50 (µM) in 2D Culture | SHP099 IC50 (µM) in 3D Culture |
| NCI-H1573 | Lung | G12A | 10 | 2.006 |
| KYSE-410 | Esophageal | G12C | 10 | 10 |
| MIA PaCa-2 | Pancreas | G12C | 10 | 1.724 |
| NCI-H358 | Lung | G12C | 10 | 1.233 |
| NCI-H2122 | Lung | G12C | >10 | 10 |
| NCI-H23 | Lung | G12C | 10 | 5.957 |
| KP-4 | Pancreas | G12D | >10 | 0.867 |
| SNU-601 | Stomach | G12D | 10 | 10 |
| COR-L23 | Lung | G12V | 10 | 10 |
| NCI-H441 | Lung | G12V | 10 | 2.964 |
| NCI-H727 | Lung | G12V | 10 | 3.806 |
| HCT116 | Colon | G13D | >10 | 10 |
| Calu-6 | Lung | Q61K | >10 | 10 |
Data sourced from Hao et al., Molecular Cancer Therapeutics, 2019.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.
Dual Blockade of KRAS G12C and SHP2 Signaling: A Comparative Guide to TNO155 and JDQ443 in Solid Tumors
For Immediate Release
Basel, Switzerland – November 21, 2025 – In the evolving landscape of precision oncology, the combination of targeted therapies is emerging as a powerful strategy to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of TNO155, a SHP2 inhibitor, and JDQ443, a KRAS G12C inhibitor, as both monotherapies and in combination for the treatment of advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform ongoing and future research.
Executive Summary
TNO155 is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. JDQ443 is a covalent inhibitor of KRAS G12C, a specific mutation in the KRAS gene that is a driver in a variety of solid tumors. Preclinical studies have demonstrated a synergistic anti-tumor effect when TNO155 and JDQ443 are used in combination.[1][2] Clinical data from the KontRASt-01 trial (NCT04699188) has provided initial evidence of the safety and efficacy of this combination in patients with KRAS G12C-mutated solid tumors.
Mechanism of Action and Therapeutic Rationale
The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The KRAS G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. JDQ443 selectively and irreversibly binds to the mutant KRAS G12C protein, trapping it in an inactive state.
SHP2 acts upstream of RAS and is involved in the activation of RAS in response to receptor tyrosine kinase (RTK) signaling. Inhibition of SHP2 by TNO155 can block the signaling input to RAS, thereby reducing the reactivation of the MAPK pathway that can occur as a resistance mechanism to KRAS G12C inhibition. The dual blockade of both KRAS G12C and SHP2, therefore, offers a promising approach to achieve a more profound and durable anti-tumor response.
Clinical Data Comparison: Monotherapy vs. Combination Therapy
The following tables summarize the clinical data from the KontRASt-01 trial, comparing the efficacy and safety of TNO155 and JDQ443 as monotherapies and in combination in patients with advanced solid tumors.
Table 1: Efficacy in KRAS G12C-Mutated Solid Tumors (KontRASt-01)
| Treatment Arm | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| JDQ443 Monotherapy | KRAS G12C+ NSCLC | 41.7% | - |
| TNO155 + JDQ443 Combination | KRAS G12C+ NSCLC (KRASi-naïve) | 33.3% | 83.3% |
| TNO155 + JDQ443 Combination | KRAS G12C+ NSCLC (KRASi-pretreated) | 33.3% | 66.7% |
Data is based on preliminary results from the KontRASt-01 trial and may be subject to change with further data maturation.
Table 2: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | JDQ443 Monotherapy | TNO155 + JDQ443 Combination |
| Fatigue | 17.9% | - |
| Diarrhea | 16.1% | - |
| Nausea | 16.1% | - |
| Edema | 14.3% | Peripheral Edema: Common |
| Vomiting | 10.7% | - |
| Peripheral Neuropathy | 10.7% | - |
| Increased AST | - | 14% (Grade 1/2) |
| Increased ALT | - | 10% (Grade 1/2), 2% (Grade ≥3) |
| Neutropenia | - | Common |
| Thrombocytopenia | - | Common |
Note: Direct comparison of TRAE percentages between monotherapy and combination is challenging due to different reporting dates and patient numbers. The table reflects the most commonly reported TRAEs in the respective arms.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the published literature, the following methodologies are representative of the approaches used to evaluate the synergy between TNO155 and JDQ443.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of TNO155 and JDQ443, alone and in combination, in mouse models of human cancer.
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are implanted with human cancer cells (cell-derived xenografts, CDX) or patient-derived tumor fragments (patient-derived xenografts, PDX) harboring the KRAS G12C mutation.[1][2]
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, TNO155 monotherapy, JDQ443 monotherapy, and TNO155 + JDQ443 combination therapy. Drugs are typically administered orally at predetermined doses and schedules.[3]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses (e.g., t-test, ANOVA) are used to determine the significance of the observed differences.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, preclinical characterization, and early clinical activity of JDQ443, a structurally novel, highly potent, selective covalent oral inhibitor of KRASG12C - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
TNO155 and ALK Inhibitors: A Synergistic Approach to Combatting ALK-Driven Cancers
A new wave of research highlights the potent synergy between the SHP2 inhibitor, TNO155, and anaplastic lymphoma kinase (ALK) inhibitors in preclinical cancer models. This combination strategy shows promise in enhancing therapeutic efficacy and overcoming resistance to ALK-targeted therapies, particularly in neuroblastoma.
TNO155 is an orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By inhibiting SHP2, TNO155 blocks downstream signaling that promotes cell growth and survival.[2][3] ALK inhibitors, on the other hand, are a class of tyrosine kinase inhibitors (TKIs) that target oncogenic ALK fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[4][5]
While ALK inhibitors have demonstrated significant clinical success, the development of resistance remains a major challenge.[5][6] The combination of TNO155 with ALK inhibitors presents a rational approach to counteract this resistance and enhance anti-tumor activity.
Unveiling the Synergy: Preclinical Evidence
A key study by Valencia-Sama et al. provides compelling evidence for the synergistic effect of TNO155 and ALK inhibitors in neuroblastoma models. The research demonstrates that the combination of TNO155 with ALK inhibitors such as crizotinib, ceritinib, and lorlatinib leads to a significant reduction in cancer cell growth and survival.[7][8][9]
Enhanced Anti-Tumor Activity in ALK-Mutant Neuroblastoma
The combination therapy has been shown to be particularly effective in neuroblastoma cells harboring ALK mutations.[10] In vitro studies revealed that concurrent treatment with TNO155 and ALK inhibitors synergistically decreased cell viability in ALK-mutant neuroblastoma cell lines.[7] This effect was less pronounced in ALK wild-type cells, suggesting a targeted action on the ALK-driven oncogenic pathway.[7]
Furthermore, the combination treatment led to enhanced inactivation of ALK and the downstream MAPK signaling pathway.[10] Western blot analysis showed decreased phosphorylation of ALK, SHP2, and ERK1/2, key components of these pathways, upon combined treatment.[7]
In vivo experiments using zebrafish and murine xenograft models of ALK-mutant neuroblastoma corroborated these findings. The combination of TNO155 and lorlatinib significantly reduced tumor growth and prolonged survival in mice bearing neuroblastoma xenografts.[7][8]
Overcoming Resistance to ALK Inhibitors
A critical finding from the research is the ability of TNO155 to overcome resistance to ALK inhibitors.[8][9] In neuroblastoma cells that had developed resistance to lorlatinib, the addition of TNO155 was able to resensitize the cells to the ALK inhibitor.[7][8] This suggests that targeting the SHP2 pathway can circumvent the resistance mechanisms that often limit the long-term efficacy of ALK-targeted therapies.
Signaling Pathway and Experimental Workflow
The synergistic interaction between TNO155 and ALK inhibitors can be visualized through the signaling pathways they target.
The experimental workflow to validate this synergy typically involves a series of in vitro and in vivo assays.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | ALK Status | TNO155 IC50 (µM) | Ceritinib IC50 (µM) | Lorlatinib IC50 (µM) |
| Kelly | Mutant (F1174L) | >10 | 0.1 - 1 | 0.1 - 1 |
| SH-SY5Y | Mutant (F1174L) | >10 | 0.1 - 1 | 0.1 - 1 |
| NB-1 | Wild-type | >10 | >1 | >1 |
| SK-N-AS | Wild-type | >10 | >1 | >1 |
| Data adapted from Valencia-Sama et al. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[7] |
Table 2: Synergy Scores (Excess over Bliss)
| Cell Line | ALK Status | TNO155 + Ceritinib | TNO155 + Lorlatinib |
| Kelly | Mutant (F1174L) | Synergistic | Synergistic |
| SH-SY5Y | Mutant (F1174L) | Synergistic | Synergistic |
| NB-1 | Wild-type | Not Synergistic | Not Synergistic |
| SK-N-AS | Wild-type | Not Synergistic | Not Synergistic |
| Data adapted from Valencia-Sama et al. A positive Excess over Bliss (EOB) score indicates synergy.[7] |
Table 3: In Vivo Tumor Growth Inhibition (Murine Xenograft Model)
| Treatment Group | Tumor Volume Reduction vs. Vehicle | Survival Benefit vs. Vehicle |
| TNO155 | Moderate | Moderate |
| Lorlatinib | Significant | Significant |
| TNO155 + Lorlatinib | Most Significant | Most Significant |
| Qualitative summary based on data from Valencia-Sama et al.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (alamarBlue)
-
Neuroblastoma cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of TNO155, an ALK inhibitor (ceritinib or lorlatinib), or the combination of both for 72 hours.
-
After the incubation period, alamarBlue reagent was added to each well.
-
Plates were incubated for 4-6 hours at 37°C.
-
Fluorescence was measured using a microplate reader to determine cell viability.
-
IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Neuroblastoma cells were treated with TNO155, an ALK inhibitor, or the combination for 24 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total and phosphorylated ALK, SHP2, and ERK1/2.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Murine Xenograft Model
-
ALK-mutant neuroblastoma cells were subcutaneously injected into the flank of immunodeficient mice.
-
Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, TNO155 alone, lorlatinib alone, and the combination of TNO155 and lorlatinib.
-
Drugs were administered orally according to the specified dosing schedule.
-
Tumor volume was measured regularly using calipers.
-
Animal survival was monitored and recorded.
Conclusion
The combination of the SHP2 inhibitor TNO155 with ALK inhibitors represents a promising therapeutic strategy for ALK-driven cancers. The preclinical data strongly support a synergistic effect, leading to enhanced anti-tumor activity and the potential to overcome acquired resistance. These findings provide a solid rationale for the clinical investigation of this combination therapy in patients with ALK-positive malignancies. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers to select patients who are most likely to benefit from this novel approach.
References
- 1. researchgate.net [researchgate.net]
- 2. tno155 - My Cancer Genome [mycancergenome.org]
- 3. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Analysis of TNO155 with MEK Inhibitors in BRAF-Mutant Models
A Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for BRAF-mutant cancers, particularly melanoma and colorectal cancer, has been significantly shaped by the development of inhibitors targeting the MAPK/ERK signaling pathway. While the combination of BRAF and MEK inhibitors has become a standard of care, innate and acquired resistance remains a critical challenge. This guide provides a comparative analysis of a novel therapeutic agent, TNO155, a SHP2 inhibitor, against established MEK inhibitors in BRAF-mutant models, offering insights into their mechanisms, efficacy, and potential clinical applications.
Introduction to TNO155 and MEK Inhibitors
TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a crucial downstream signaling node for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in activating the RAS-RAF-MEK-ERK pathway. By inhibiting SHP2, TNO155 aims to block signal transduction from activated RTKs, thereby attenuating MAPK pathway signaling.
MEK inhibitors , such as trametinib, cobimetinib, and binimetinib, are allosteric inhibitors of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. As direct downstream effectors of RAF kinases, MEK1/2 are central components of the MAPK pathway. Inhibition of MEK is a clinically validated strategy to suppress oncogenic signaling driven by BRAF mutations.
Mechanism of Action
TNO155: Targeting Upstream Signaling
TNO155's mechanism of action is distinct from that of MEK inhibitors. It acts upstream of RAS and RAF by inhibiting SHP2. In BRAF-mutant cancers, resistance to BRAF/MEK inhibitors can be driven by feedback reactivation of the MAPK pathway, often mediated by upstream RTKs. TNO155 can counteract this by blocking the signal transmission from these reactivated RTKs to RAS.
MEK Inhibitors: Direct Downstream Inhibition
MEK inhibitors directly bind to and inactivate MEK1/2, preventing the phosphorylation and activation of ERK1/2. This leads to the downstream suppression of cellular processes that are dependent on ERK signaling, such as proliferation and survival.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing TNO155 monotherapy with MEK inhibitor monotherapy in BRAF-mutant melanoma models are limited in the public domain. The available data primarily focuses on the efficacy of MEK inhibitors as single agents and the synergistic effects of TNO155 in combination with BRAF/MEK inhibitors.
In Vitro Cell Viability
MEK Inhibitors: MEK inhibitors have demonstrated potent single-agent activity in BRAF-mutant melanoma cell lines.
| MEK Inhibitor | Cell Line | BRAF Mutation | IC50 (nM) |
| Trametinib | A375 | V600E | ~1-5 |
| SK-MEL-28 | V600E | ~1-5 | |
| WM266-4 | V600E | ~1-5 | |
| Cobimetinib | A375 | V600E | ~5-20 |
| Malme-3M | V600E | ~5-20 | |
| Binimetinib | A375 | V600E | ~10-50 |
| SK-MEL-28 | V600E | ~10-50 |
TNO155: Quantitative data on the single-agent activity of TNO155 in BRAF-mutant melanoma cell lines is not extensively available. However, in BRAF V600E-mutant colorectal cancer cell lines, TNO155 as a single agent shows modest anti-proliferative effects, with its primary strength observed in combination therapies.
In Vivo Tumor Growth Inhibition
MEK Inhibitors: MEK inhibitors have shown significant tumor growth inhibition as monotherapy in BRAF-mutant melanoma xenograft models.
TNO155: In a BRAF V600E-mutant colorectal cancer xenograft model (HT-29), TNO155 monotherapy (20 mg/kg, twice daily) resulted in modest tumor growth inhibition compared to the vehicle control. Its efficacy was markedly enhanced when combined with a BRAF/MEK inhibitor combination.[1]
Combination Therapy: TNO155 with BRAF/MEK Inhibitors
The primary therapeutic potential of TNO155 in BRAF-mutant cancers appears to be in combination with BRAF and MEK inhibitors. This strategy aims to overcome adaptive resistance mechanisms.
In Vitro Synergy in BRAF-Mutant Colorectal Cancer
Studies have demonstrated strong synergy between TNO155 and the combination of dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor) in BRAF V600E-mutant colorectal cancer cell lines.[1]
| Cell Line | Combination | Effect |
| HT-29 | TNO155 + Dabrafenib/Trametinib | Synergistic inhibition of colony formation |
| RKO | TNO155 + Dabrafenib/Trametinib | Synergistic inhibition of colony formation |
| WiDr | TNO155 + Dabrafenib/Trametinib | Synergistic inhibition of cell proliferation |
In Vivo Efficacy in BRAF-Mutant Colorectal Cancer Xenograft Model
In the HT-29 xenograft model, the triple combination of TNO155, dabrafenib, and trametinib resulted in superior and sustained tumor growth inhibition compared to dabrafenib and trametinib alone.[1]
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Vehicle | - | - |
| Dabrafenib + Trametinib | 30 mg/kg daily + 0.3 mg/kg daily | Significant |
| TNO155 | 20 mg/kg twice daily | Modest |
| TNO155 + Dabrafenib + Trametinib | 10 mg/kg twice daily + 30 mg/kg daily + 0.3 mg/kg daily | Superior and sustained |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
Methodology:
-
Cell Seeding: BRAF-mutant cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of TNO155 or a MEK inhibitor.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: For MTT assays, MTT reagent is added and incubated for 4 hours, followed by the addition of a solubilizing agent. For CellTiter-Glo® assays, the reagent is added directly to the wells.
-
Data Acquisition: Absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Analysis: Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for MAPK Pathway Analysis
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, MEK, and other relevant proteins.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
Methodology:
-
Cell Implantation: BRAF-mutant human cancer cells (e.g., HT-29) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: TNO155 and/or MEK inhibitors are administered orally or via intraperitoneal injection according to the specified dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.
Conclusion and Future Perspectives
TNO155 and MEK inhibitors represent two distinct strategies for targeting the MAPK pathway in BRAF-mutant cancers. While MEK inhibitors have established efficacy as both monotherapy and in combination with BRAF inhibitors, TNO155 shows its greatest promise as a combination partner to overcome resistance.
The preclinical data strongly suggest that the addition of TNO155 to standard-of-care BRAF/MEK inhibitor therapy can lead to more profound and durable responses, particularly in tumors like colorectal cancer where feedback reactivation of the MAPK pathway is a key resistance mechanism.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical trials of TNO155 versus MEK inhibitors as monotherapies in various BRAF-mutant models are needed for a more complete comparative analysis.
-
Biomarker discovery: Identifying predictive biomarkers for sensitivity to TNO155, both as a single agent and in combination, will be crucial for patient stratification.
-
Clinical evaluation: Ongoing and future clinical trials will be essential to validate the preclinical findings and establish the clinical utility of TNO155 in combination with MEK inhibitors in patients with BRAF-mutant cancers.
This comparative guide highlights the complementary roles of TNO155 and MEK inhibitors in the evolving landscape of targeted therapy for BRAF-mutant malignancies. The strategic combination of these agents holds the potential to address the significant clinical challenge of therapeutic resistance.
References
TNO155's Impact on DUSP6 Expression: A Pharmacodynamic Biomarker Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of the SHP2 inhibitor, TNO155, on the expression of Dual Specificity Phosphatase 6 (DUSP6), a key pharmacodynamic biomarker. The information presented is supported by available clinical trial data and established experimental protocols.
Introduction to TNO155 and DUSP6
TNO155 is an orally active, selective, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] In various cancers, aberrant SHP2 activity can lead to sustained MAPK signaling, promoting tumor cell proliferation and survival. By inhibiting SHP2, TNO155 aims to attenuate this oncogenic signaling.
DUSP6 is a phosphatase that specifically dephosphorylates and inactivates extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. The expression of the DUSP6 gene is induced by ERK activity, creating a negative feedback loop. Therefore, a reduction in MAPK pathway signaling is expected to lead to a decrease in DUSP6 mRNA expression. This has positioned DUSP6 as a valuable pharmacodynamic (PD) biomarker to assess the biological activity of SHP2 inhibitors like TNO155 in clinical settings.[1][2]
TNO155 and DUSP6 Expression: Clinical Data
Data from the first-in-human phase I clinical trial of TNO155 in adults with advanced solid tumors (NCT03114319) have demonstrated a dose-dependent reduction in DUSP6 mRNA expression in tumor biopsies. This provides evidence of target engagement and pathway modulation.
| TNO155 Daily Dose | Patient Cohort with DUSP6 Suppression | Efficacy Outcome |
| ≥ 20 mg | 90% of patients showed ≥25% reduction in DUSP6 mRNA[1][3] | Evidence of SHP2 inhibition[1][3] |
| ≥ 20 mg | 60% of patients showed ≥50% reduction in DUSP6 mRNA[1][3] | Evidence of significant SHP2 inhibition[1][3] |
| ≥ 40 mg | >50% of patients experienced suppression of DUSP6 mRNA | Consistent suppression of the MAP kinase pathway[2] |
Table 1: Summary of DUSP6 mRNA suppression in patients with advanced solid tumors treated with TNO155. Data is sourced from the NCT03114319 clinical trial.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by TNO155 and a typical experimental workflow for measuring DUSP6 expression as a pharmacodynamic biomarker.
Experimental Protocols
The following is a generalized protocol for the quantification of DUSP6 mRNA from tumor biopsy samples, based on standard molecular biology techniques.
1. Tumor Biopsy Collection and Storage:
-
Paired tumor biopsies are collected from patients before the initiation of TNO155 treatment (pre-dose) and at a specified time point during treatment (on-treatment).
-
Biopsy samples are immediately snap-frozen in liquid nitrogen or submerged in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C until analysis to preserve RNA integrity.
2. RNA Extraction from Tumor Tissue:
-
A small section of the frozen tumor tissue (typically 10-30 mg) is homogenized.
-
Total RNA is extracted using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's instructions. This process typically involves tissue lysis, homogenization, and purification of RNA using a silica membrane spin column.
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. Reverse Transcription (RT):
-
First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase).
-
A defined amount of total RNA (e.g., 1 µg) is used as a template in a reaction containing reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
4. Quantitative Polymerase Chain Reaction (qPCR):
-
The relative expression of DUSP6 mRNA is quantified by qPCR using the synthesized cDNA as a template.
-
The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems StepOnePlus™).
-
The reaction mixture includes a DNA polymerase (e.g., PowerUp™ SYBR™ Green Master Mix), forward and reverse primers specific for DUSP6, and the cDNA template.
-
A typical thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
DUSP6 expression levels are normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB, or 18S rRNA) to correct for variations in RNA input and RT efficiency.
-
The change in DUSP6 expression is calculated as the fold-change in on-treatment samples relative to the pre-treatment baseline.
Comparison with Other SHP2 Inhibitors
While specific head-to-head clinical data on DUSP6 modulation by different SHP2 inhibitors is limited in the public domain, other SHP2 inhibitors, such as ERAS-601, have also been shown in preclinical studies to inhibit RAS/MAPK pathway signaling as measured by DUSP6 mRNA levels.[4] This suggests that DUSP6 suppression is a class effect of SHP2 inhibitors and serves as a reliable biomarker for assessing their pharmacodynamic activity.
Conclusion
The available data strongly support the use of DUSP6 mRNA expression as a sensitive and quantitative pharmacodynamic biomarker for TNO155. The observed dose-dependent reduction in DUSP6 expression in clinical trials provides clear evidence of target engagement and MAPK pathway modulation. This guide provides a framework for understanding and applying the measurement of DUSP6 as a critical tool in the clinical development of TNO155 and other SHP2 inhibitors.
References
Decoding Resistance: A Comparative Analysis of TNO155 in Combination with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, has emerged as a promising agent to overcome both intrinsic and acquired resistance to a variety of targeted treatments. This guide provides a comprehensive comparison of TNO155's performance, particularly in combination with other targeted therapies, supported by preclinical experimental data.
The Central Role of SHP2 in Oncogenic Signaling
SHP2, encoded by the PTPN11 gene, is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs).[1] It plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.
TNO155: Mechanism of Action
TNO155 is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation. This prevents its interaction with upstream activators and subsequent downstream signaling. By blocking this central node, TNO155 can attenuate the signaling output from hyperactivated RTKs, a common mechanism of resistance to targeted therapies that block specific upstream components of these pathways.
Overcoming Resistance to Targeted Therapies: A Combination Approach
A primary mechanism of acquired resistance to targeted therapies is the feedback reactivation of signaling pathways. For instance, inhibition of EGFR or BRAF can lead to the compensatory activation of other RTKs, which then reactivates the MAPK pathway through SHP2. TNO155, when used in combination, can effectively thwart this escape mechanism.
Performance Data: TNO155 in Combination with Other Targeted Therapies
The following tables summarize the in vitro efficacy of TNO155 as a single agent and in combination with various targeted therapies across different cancer cell lines. The data highlights the synergistic effect of these combinations, particularly in overcoming resistance.
Table 1: TNO155 in Combination with ALK Inhibitors in Neuroblastoma [3][4][5][6][7][8][9]
| Cell Line | ALK Status | TNO155 IC50 (µM) | Ceritinib IC50 (µM) | Lorlatinib IC50 (µM) | Combination Effect with ALK Inhibitors |
| Kelly | F1174L | ~1-5 | >1 | ~0.1-1 | Synergistic |
| NB-1 | F1174L | ~1-5 | ~0.1-1 | <0.1 | Synergistic |
| SH-SY5Y | F1174L | >10 | ~0.1-1 | <0.1 | Synergistic |
| SK-N-BE(2) | Wild-type | >10 | >1 | >1 | Not Synergistic |
IC50 values are approximated from published data. Synergistic effects were observed in ALK-mutant cell lines, leading to enhanced growth inhibition.
Table 2: TNO155 in Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC) [10][11][12][13]
| Cell Line | EGFR Status | Resistance Mechanism | TNO155 IC50 (µM) | Nazartinib IC50 (µM) | Combination Effect |
| PC-9 | ex19del | Sensitive | ~1.5 | <0.1 | Synergistic |
| PC-9-T790M/C797S | ex19del, T790M, C797S | Acquired Resistance | ~1.5 | >1 | Synergistic |
| HCC827 | ex19del | Sensitive | <1.5 | <0.1 | Synergistic |
| HCC827-GR | ex19del | Gefitinib-Resistant | <1.5 | <0.1 | Synergistic |
TNO155 demonstrates efficacy in both EGFR inhibitor-sensitive and resistant models, with synergistic effects when combined with EGFR inhibitors.
Table 3: TNO155 in Combination with KRAS G12C Inhibitors in Lung and Colorectal Cancer [10][11][14][15]
| Cell Line | Cancer Type | KRAS Status | TNO155 + Cpd 12a (KRAS G12C inhibitor) |
| NCI-H1373 | Lung | G12C | Synergistic Inhibition of Proliferation |
| LIM2099 | Colorectal | G12C | Synergistic Inhibition of Proliferation |
| SW837 | Colorectal | G12C | Synergistic Inhibition of Proliferation |
Combination of TNO155 with a KRAS G12C inhibitor leads to enhanced and sustained MAPK pathway inhibition and synergistic anti-proliferative effects.
Experimental Protocols
The data presented in this guide were generated using standard preclinical research methodologies. Below are outlines of the key experimental protocols.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 and other targeted therapies, alone and in combination.
Protocol Outline:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the single agents or a matrix of concentrations for combination studies.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.[16][17][18] These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Synergy is often assessed using the Bliss independence or Loewe additivity models.
Immunoblotting (Western Blotting)
Objective: To assess the effect of drug treatment on the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., ERK).
Protocol Outline:
-
Cell Lysis: Cells treated with the drugs for various durations are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Visualization: The signal is detected using a chemiluminescent substrate and imaged.
Cross-Resistance Profile of TNO155
Current preclinical data suggests that the primary role of TNO155 is to overcome resistance to other targeted therapies by blocking a key convergent signaling node.[19] Acquired resistance to SHP2 inhibitors themselves can occur, often through mechanisms that reactivate the MAPK pathway downstream of SHP2 or through mutations in SHP2 that prevent allosteric inhibition.[1] The extent to which these resistance mechanisms to TNO155 confer cross-resistance to other targeted therapies is an area of ongoing investigation. However, given that resistance to TNO155 often involves hyperactivation of the same pathways that other targeted therapies inhibit, it is plausible that some cross-resistance could be observed, depending on the specific molecular mechanism of resistance.
Conclusion
TNO155, through its inhibition of the central signaling mediator SHP2, demonstrates significant potential to overcome resistance to a range of targeted therapies. Preclinical data strongly supports its use in combination with inhibitors of EGFR, ALK, and KRAS G12C, among others. The synergistic effects observed in various cancer models highlight the promise of this combination strategy in addressing the challenge of therapeutic resistance. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with cancer.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 5. Item - FIGURE 1 from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fondazionebonadonna.org [fondazionebonadonna.org]
A Head-to-Head Comparison of TNO155 and SOS1 Inhibitors in KRAS-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for KRAS-mutant cancers has been a long-standing challenge in oncology. The recent advent of direct KRAS G12C inhibitors has marked a significant breakthrough. However, intrinsic and acquired resistance mechanisms often limit their efficacy. To address this, combination strategies are being actively explored, with inhibitors of the upstream regulators SHP2 and SOS1 emerging as promising partners. This guide provides a head-to-head comparison of the SHP2 inhibitor TNO155 and various SOS1 inhibitors, summarizing their mechanisms of action, preclinical and clinical data in KRAS models, and outlining key experimental protocols.
Mechanism of Action: Targeting the KRAS Activation Cycle
Both TNO155 and SOS1 inhibitors aim to reduce the levels of active, GTP-bound KRAS, but they do so by targeting different nodes in the RAS-MAPK signaling pathway.
TNO155 (SHP2 Inhibitor): SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade.[1] Inhibition of SHP2 with TNO155 blocks this signaling cascade, preventing the feedback reactivation of the MAPK pathway that can occur with direct KRAS inhibition.[2][3] Furthermore, SHP2 inhibition is thought to shift the equilibrium of KRAS towards its inactive, GDP-bound state, thereby synergizing with KRAS G12C inhibitors that preferentially bind to this conformation.[2][3]
SOS1 Inhibitors: Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that directly catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation.[4][5][6] SOS1 inhibitors, such as BI-3406 and MRTX0902, are designed to disrupt the protein-protein interaction between SOS1 and KRAS.[4][7] This blockade prevents the loading of GTP onto KRAS, effectively trapping it in an inactive state and suppressing downstream signaling.[5][6] By maintaining KRAS in its GDP-bound form, SOS1 inhibitors also enhance the efficacy of covalent KRAS G12C inhibitors.[8]
Below are diagrams illustrating the distinct mechanisms of action of TNO155 and SOS1 inhibitors within the KRAS signaling pathway.
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potential of both TNO155 and SOS1 inhibitors, primarily in combination with KRAS G12C inhibitors, across various KRAS-mutant cancer cell lines and xenograft models. A key study directly compared the combination of the KRAS G12C inhibitor adagrasib with either the SOS1 inhibitor BI-3406 or the SHP2 inhibitor TNO155 in KRAS G12C-driven non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models.[9][10]
In Vitro Proliferation Assays
The combination of adagrasib with either BI-3406 or TNO155 resulted in enhanced anti-proliferative effects compared to single-agent treatment in a panel of KRAS G12C-mutant cell lines.[10]
| Cell Line | Cancer Type | Adagrasib + BI-3406 (SOS1i) | Adagrasib + TNO155 (SHP2i) |
| NCI-H2122 | NSCLC | Strong additive effect | Strong additive effect |
| SW837 | CRC | Strong additive effect | Strong additive effect |
| Panel of 14 KRAS G12C lines | Various | Additive effects in 8 of 14 lines | Additive effects in 11 of 14 lines |
| Data synthesized from Hofmann et al., Nature Cancer, 2022.[10] |
In Vivo Xenograft Models
In mouse xenograft models, the combination therapies demonstrated superior and more durable tumor growth inhibition compared to adagrasib alone. The anti-tumor response induced by the adagrasib plus BI-3406 combination was comparable to that of adagrasib plus TNO155.[9]
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| NCI-H2122 (NSCLC) | Adagrasib + BI-3406 | Stronger than adagrasib alone, comparable to Adagrasib + TNO155 |
| NCI-H2122 (NSCLC) | Adagrasib + TNO155 | Stronger than adagrasib alone, comparable to Adagrasib + BI-3406 |
| SW837 (CRC) | Adagrasib + BI-3406 | Stronger and more durable response than adagrasib alone |
| Data synthesized from Hofmann et al., Nature Cancer, 2022.[9] |
Clinical Data: Emerging Evidence
As of late 2025, both TNO155 and several SOS1 inhibitors are in early-stage clinical development, primarily in combination with KRAS G12C inhibitors.
TNO155: The KontRASt-01 trial (NCT04699188) is a Phase 1b/2 study evaluating TNO155 in combination with the KRAS G12C inhibitor JDQ443 in patients with KRAS G12C-mutated solid tumors.[2][11] Preliminary results have shown promising anti-tumor activity.[2]
| Patient Cohort (NSCLC) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Prior KRAS G12C inhibitor (n=12) | 33.3% | 66.7% |
| KRAS G12C inhibitor-naïve (n=12) | 33.3% | 83.3% |
| Data from the IASLC 2023 World Conference on Lung Cancer presentation of the KontRASt-01 trial.[2] |
SOS1 Inhibitors: Several SOS1 inhibitors are in Phase 1 clinical trials. For example, Bayer has initiated a Phase 1 trial for BAY3498264, an oral selective SOS1 inhibitor, in combination with a KRAS targeting agent for patients with advanced KRAS G12C-mutated solid tumors (NCT06659341).[12][13] Another SOS1 inhibitor, MRTX0902, is also being evaluated in clinical trials.[7][14] Efficacy data from these trials are still emerging.
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, the following methodologies are commonly employed in the preclinical evaluation of TNO155 and SOS1 inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., NCI-H358, NCI-H2122 for KRAS G12C) are used.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of the single agents (TNO155 or SOS1 inhibitor) and the combination with a KRAS G12C inhibitor.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Data Analysis: IC50 values are calculated, and synergy is determined using models like the Bliss independence or Loewe additivity models.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cell lines (e.g., NCI-H2122) or patient-derived xenograft (PDX) models with KRAS mutations are subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, single agents, combination therapy). Drugs are administered orally or via other appropriate routes at specified doses and schedules.
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream pathway modulation via techniques like Western blotting or immunohistochemistry for phosphorylated ERK (pERK).
Summary and Future Directions
Both TNO155 and SOS1 inhibitors have demonstrated compelling preclinical rationale and early clinical promise as combination partners for KRAS G12C inhibitors.
-
TNO155 (SHP2i): Acts more broadly on RTK signaling and has shown clinical activity in combination with a KRAS G12C inhibitor. Its broader mechanism may offer advantages in tumors with co-occurring alterations that drive RTK signaling.
-
SOS1 Inhibitors: Offer a more direct approach to inhibiting KRAS activation. Preclinical data suggests their efficacy in combination with KRAS G12C inhibitors is comparable to that of SHP2 inhibitors.
Direct head-to-head clinical trials will be necessary to definitively determine the superior combination partner for KRAS G12C inhibitors. The choice of inhibitor may ultimately depend on the specific genetic context of the tumor and the development of resistance mechanisms. Future research should focus on identifying biomarkers to predict which patients will benefit most from either a SHP2- or SOS1-based combination therapy. The ongoing clinical trials for both classes of drugs are eagerly awaited and will provide crucial insights into their therapeutic potential in KRAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of TNO155 in Combination with Spartalizumab versus Ribociclib in Advanced Solid Tumors
A detailed examination of the clinical trial outcomes, experimental protocols, and signaling pathways of two combination therapies involving the SHP2 inhibitor TNO155.
This guide provides a comprehensive comparison of the clinical trial outcomes for TNO155 when combined with the PD-1 inhibitor spartalizumab versus the CDK4/6 inhibitor ribociclib. The data presented is primarily from the Phase Ib multi-center, open-label study NCT04000529, which evaluated these combinations in adult patients with advanced solid tumors.[1][2][3] This report is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data to inform future research and development in oncology.
Clinical Trial Outcomes
The NCT04000529 study assessed the safety, tolerability, and preliminary anti-tumor activity of TNO155 in parallel arms with either spartalizumab or ribociclib.[2] The primary objectives were to characterize the safety and tolerability and to identify the maximum tolerated dose (MTD) and/or recommended dose (RD) for each combination.[3][4]
Efficacy
The preliminary efficacy of the two combination therapies was evaluated based on the Disease Control Rate (DCR), which includes Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD). The data is presented for all dose levels and for the recommended dose (RD) for each combination.
Table 1: Comparison of Efficacy Outcomes [1][3]
| Efficacy Endpoint | TNO155 + Spartalizumab (All Doses, n=57) | TNO155 + Spartalizumab (Recommended Dose, n=19) | TNO155 + Ribociclib (All Doses, n=46) | TNO155 + Ribociclib (Recommended Dose, n=9) |
| Disease Control Rate (DCR) | 26.3% | 31.6% | 13.0% | 44.4% |
| Partial Response (PR) | 1.8% | 5.3% | 0% | Not Reported |
| Stable Disease (SD) | 24.6% | 26.3% | Not Reported | Not Reported |
| Progressive Disease (PD) | 50.9% | Not Reported | 67.4% | 55.6% |
| Response Unknown | 22.8% | 21.1% | 19.6% | Not Reported |
Recommended Dose for TNO155 + Spartalizumab: 60 mg TNO155 once per day (2 weeks on, 1 week off) + 300 mg spartalizumab once every 3 weeks.[1] Recommended Dose for TNO155 + Ribociclib: 40 mg TNO155 once per day (2 weeks on, 1 week off) + 200 mg ribociclib once per day (2 weeks on, 1 week off).[1]
Safety and Tolerability
The safety profiles of both combinations were found to be consistent with the known safety profiles of each individual agent, with no new safety signals identified.[3]
Table 2: Comparison of Safety and Tolerability [1]
| Safety Endpoint | TNO155 + Spartalizumab (All Doses, n=57) | TNO155 + Spartalizumab (Recommended Dose, n=19) | TNO155 + Ribociclib (All Doses, n=46) | TNO155 + Ribociclib (Recommended Dose, n=9) |
| Any-Grade AEs Leading to Dose Reduction | 14.0% | 15.8% | 15.2% | 22.2% |
| Any-Grade AEs Leading to Treatment Discontinuation | 8.8% | 15.8% | 10.9% | 0% |
The most common treatment-emergent adverse events for the TNO155 and spartalizumab combination included increased aspartate aminotransferase (AST), increased alanine aminotransferase (ALT), and increased blood creatine phosphokinase (CPK).[3] For the TNO155 and ribociclib combination, the most frequent events were thrombocytopenia, anemia, and increased AST, ALT, and blood CPK.[3]
Experimental Protocols
The clinical trial NCT04000529 was a Phase Ib, multi-center, open-label study with a dose escalation part followed by a dose expansion part.[2]
Study Design:
-
Phase: Ib
-
Design: Open-label, multi-center, with parallel arms for each combination. The study included a dose-escalation phase to determine the MTD and RD, followed by a dose-expansion phase.[2][3]
-
Participants: Adult patients with advanced solid tumors.[2] Specific tumor types were enrolled in the TNO155 plus spartalizumab arm, including advanced head and neck squamous cell carcinoma (HNSCC), esophageal squamous cell carcinoma (ESCC), colorectal cancer (CRC), and EGFR/ALK wild-type non-small cell lung cancer (NSCLC). The TNO155 plus ribociclib arm enrolled patients with any advanced solid tumor, with some exceptions.[1]
-
Treatment Administration: The study treatment was administered until the patient experienced unacceptable toxicity, progressive disease, or discontinuation at the discretion of the investigator or the patient.[2]
-
Primary Objective: To characterize the safety and tolerability of each combination and to determine the MTD and/or RD.[3]
-
Secondary Objectives: To characterize the pharmacokinetic (PK) profile of the drugs in combination and to evaluate the preliminary anti-tumor activity.[3]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways of each drug is crucial for interpreting the clinical outcomes of these combination therapies.
TNO155 and Spartalizumab Signaling Pathway
TNO155 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a key role in the RAS-MAPK signaling pathway, which is critical for cell growth and proliferation.[1] Spartalizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2 ligands on tumor cells.[5] This blockade restores T-cell activity against cancer cells. The combination aims to simultaneously inhibit a key oncogenic pathway within the tumor cell and enhance the anti-tumor immune response.
TNO155 and Ribociclib Signaling Pathway
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and promoting cell cycle progression from the G1 to the S phase.[6] By inhibiting CDK4/6, ribociclib induces G1 cell cycle arrest. The combination of TNO155 and ribociclib targets two distinct but critical pathways involved in cancer cell proliferation.
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial of this nature, from patient enrollment to data analysis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 4. Phase Ib Study of TNO155 in Combination With Spartalizumab or Ribociclib in Selected Malignancies [clin.larvol.com]
- 5. What is Spartalizumab used for? [synapse.patsnap.com]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of TNO211
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed protocol for the proper disposal of TNO211, a fluorogenic peptide substrate used for detecting Matrix Metalloproteinase (MMP) activity.[1] While this compound is utilized in small, research-specific quantities, adherence to correct disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound and similar research-grade biochemicals. This protocol is a general guideline and must be adapted to comply with the specific requirements of your institution and local regulations.
Step 1: Hazard Identification and Assessment
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the definitive source of information. It will detail any specific hazards associated with the compound, including its components: the peptide sequence, the EDANS fluorophore, and the Dabcyl quencher.
-
Evaluate Contamination: Consider any additional hazards from substances the this compound may have come into contact with, such as solvents, buffers, or biological materials.
Step 2: Segregation of Waste
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.
Step 3: Waste Collection and Storage
-
Aqueous vs. Solid Waste:
-
Solutions: Collect aqueous solutions containing this compound in a sealable, leak-proof container. If the solution contains organic solvents, it should be treated as organic waste.
-
Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves) in a designated solid waste container.
-
-
Labeling: Ensure the waste container is accurately and clearly labeled with "this compound Waste" and includes the names of any other hazardous components (e.g., solvents).
-
Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room, away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
General Laboratory Chemical Waste Disposal
The following table summarizes common disposal pathways for different categories of laboratory waste. This compound waste would typically fall under "Non-Hazardous Chemical Waste" or "Hazardous Chemical Waste," depending on the specific hazards identified in the SDS and any contaminants.
| Waste Category | Description | General Disposal Pathway |
| Hazardous Chemical Waste | Chemicals exhibiting properties of ignitability, corrosivity, reactivity, or toxicity. | Collection by EHS for treatment and disposal by a licensed hazardous waste vendor. |
| Non-Hazardous Chemical Waste | Chemicals that do not meet the criteria for hazardous waste (e.g., certain salts, sugars, amino acids). | Disposal via sanitary sewer may be permissible for some compounds, but always requires EHS approval. |
| Solid Waste | Contaminated lab supplies (gloves, pipette tips, paper towels). | If contaminated with hazardous chemicals, dispose of as hazardous solid waste. Otherwise, dispose of in regular lab trash. |
| Biological/Biohazardous Waste | Materials containing or contaminated with biological agents (e.g., cell cultures, bacteria). | Decontamination (e.g., autoclaving) followed by disposal in designated biohazardous waste containers. |
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the protection of the environment. Always prioritize consulting the specific Safety Data Sheet and your institution's Environmental Health and Safety guidelines.
References
Essential Safety and Handling Protocols for TNO211
This document provides crucial safety and logistical information for the handling and disposal of the hypothetical substance TNO211. The following procedural guidance is based on established laboratory safety principles for managing hazardous materials and is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to hazardous substances.[1][2] All personnel handling this compound must be trained in the correct use, maintenance, and disposal of their PPE.[3] The following table summarizes the recommended PPE for handling this compound under standard laboratory conditions.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should comply with ANSI Z87.1-1989 or equivalent standards to protect against chemical splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[2][4] |
| Hands | Chemical-Resistant Gloves | The specific glove material should be selected based on the chemical resistance to this compound. Refer to the manufacturer's glove selection chart. Double gloving may be appropriate for certain procedures. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume Hood or Respirator | All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for the specific hazards of this compound must be used. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following table outlines the initial response steps.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with absorbent materials. For large spills, or if you are unsure, evacuate the area and contact the emergency response team. |
Handling and Disposal Workflow
The following diagram illustrates the standard operational workflow for the safe handling and disposal of this compound. Adherence to this workflow is mandatory for all personnel.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental residues, must be considered hazardous waste.
-
Segregation : Do not mix this compound waste with other waste streams.
-
Containment : Use designated, leak-proof, and clearly labeled containers for this compound waste. The label should include "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of this compound waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
